3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride
Description
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Properties
CAS No. |
1894273-96-1 |
|---|---|
Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.61 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(2)6(7,8)3-4-9-5;/h9H,3-4H2,1-2H3;1H |
InChI Key |
VHNAKNWOUDYKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)(F)F)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride, a fluorinated building block with significant potential in drug discovery. While experimental data for this specific compound is not widely published, this document synthesizes information from analogous structures and predictive models to offer insights into its properties, a plausible synthetic route, and expected characterization data. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, and its substitution with gem-difluoro and gem-dimethyl groups at the 2 and 3 positions can impart unique conformational constraints and metabolic stability. This guide is intended to serve as a valuable resource for researchers looking to leverage this promising scaffold in the design of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its non-aromatic, five-membered ring provides a three-dimensional framework that can effectively mimic the structure of proline, an essential amino acid, enabling interactions with a wide range of biological targets.[2] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, and the overall structure often enhances aqueous solubility and other desirable physicochemical properties.[2]
The introduction of fluorine into drug candidates can profoundly influence their biological activity.[3][4] The high electronegativity and small size of the fluorine atom can alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3][5] The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for a carbonyl or ether oxygen, and can induce specific conformational preferences in the ring system.
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride combines these features, presenting a unique building block for drug design. The gem-dimethyl group at the 2-position can provide a steric shield, further hindering metabolic degradation and potentially locking the ring into a specific conformation. This guide will explore the predicted properties, a proposed synthesis, and the expected analytical characterization of this compound.
Physicochemical Properties: Predictions and Comparisons
Given the limited availability of direct experimental data for 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride, the following table summarizes predicted properties from computational models and data from structurally related compounds.
| Property | Predicted/Comparative Value | Source/Comment |
| Molecular Formula | C₆H₁₁F₂N · HCl | - |
| Molecular Weight | 171.62 g/mol | [6] |
| CAS Number | 1251012-79-7 (free base) | [7] |
| Predicted XlogP | 1.2 | [7] (for the free base) |
| Melting Point | 128-130 °C | Based on 3,3-difluoropyrrolidine HCl[8] |
| Appearance | White to off-white solid | Expected for a hydrochloride salt |
| Solubility | Soluble in water, methanol | Typical for hydrochloride salts of amines |
| Stability | Hygroscopic | Based on 3,3-difluoropyrrolidine HCl[8] |
Proposed Synthesis: A Step-by-Step Workflow
A plausible and efficient synthesis of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride can be envisioned starting from 3,3-difluoro-2,2-dimethylpropanoic acid or a related precursor. The following workflow outlines a potential synthetic route.
Caption: Proposed synthetic workflow for 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride.
Experimental Protocol:
Step 1: Oxidation of 3,3-Difluoro-2,2-dimethylpropan-1-ol
-
To a solution of 3,3-difluoro-2,2-dimethylpropan-1-ol[9] in dichloromethane, add pyridinium chlorochromate (PCC) at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the mixture through a pad of silica gel and celite, and concentrate the filtrate under reduced pressure to obtain 3,3-difluoro-2,2-dimethylpropanal.
Step 2: Imine Formation
-
Dissolve the crude aldehyde from the previous step in toluene.
-
Add an equimolar amount of benzylamine and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion, cool the reaction and remove the solvent under reduced pressure to yield the N-benzyl imine.
Step 3: [3+2] Cycloaddition This step is the most complex and may require optimization. A possible approach involves the use of a suitable two-carbon synthon that can react with the imine in a cycloaddition manner to form the pyrrolidine ring.
Step 4: Debenzylation
-
Dissolve the N-benzyl-3,3-difluoro-2,2-dimethylpyrrolidine in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to obtain the free base, 3,3-difluoro-2,2-dimethylpyrrolidine.
Step 5: Hydrochloride Salt Formation
-
Dissolve the free base in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Slowly add a solution of hydrogen chloride (e.g., 4M in dioxane) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Spectroscopic Characterization: What to Expect
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral data can be anticipated:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the pyrrolidine ring.
-
Methyl Protons (C(CH₃)₂): A singlet around δ 1.2-1.5 ppm.
-
Methylene Protons (CH₂): Two multiplets in the range of δ 2.0-3.8 ppm. The protons on the carbon adjacent to the nitrogen will be further downfield. In the hydrochloride salt, the NH proton will likely be a broad singlet. For comparison, the non-fluorinated analog, 3,3-dimethyl-pyrrolidine hydrochloride, shows signals for the methyl groups and the ring protons.[10]
¹³C NMR Spectroscopy
The carbon NMR will be informative for identifying all the carbon atoms in the molecule.
-
Methyl Carbons (C(CH₃)₂): A signal around 20-30 ppm.
-
Quaternary Carbon (C(CH₃)₂): A signal in the range of 40-50 ppm.
-
Methylene Carbons (CH₂): Two signals between 30-60 ppm.
-
Difluorinated Carbon (CF₂): A triplet (due to C-F coupling) significantly downfield, likely in the range of 110-130 ppm.
¹⁹F NMR Spectroscopy
Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a singlet or a complex multiplet depending on through-space coupling with nearby protons, is expected.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₆H₁₁F₂N), the expected monoisotopic mass is approximately 135.08 Da.[7] In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z 136.09.
Applications in Drug Discovery
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride is a valuable building block for introducing a conformationally constrained, metabolically stable, and fluorinated motif into drug candidates. Its potential applications span various therapeutic areas:
-
Enzyme Inhibitors: The pyrrolidine scaffold can be elaborated to target the active sites of enzymes such as dipeptidyl peptidase-4 (DPP-4) or kinases. The fluorine atoms can enhance binding affinity and block metabolic degradation.
-
GPCR Ligands: Many G-protein coupled receptor ligands incorporate piperidine or pyrrolidine rings. This building block can be used to explore the structure-activity relationships of new ligands.
-
CNS-Active Agents: The modulation of lipophilicity and pKa by fluorine can be leveraged to improve the blood-brain barrier penetration of drug candidates targeting the central nervous system.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride.
-
It is expected to be an irritant to the skin, eyes, and respiratory system.[8]
-
Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.[8]
-
Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride represents a promising, albeit under-explored, building block for medicinal chemistry. The combination of the privileged pyrrolidine scaffold with the unique properties imparted by gem-difluoro and gem-dimethyl substitution offers a compelling strategy for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding of its predicted properties, a viable synthetic approach, and expected analytical data to facilitate its use in drug discovery programs.
References
-
PubChem. 3,3-difluoro-2,2-dimethylpyrrolidine. National Center for Biotechnology Information. [Link]
-
Shabir, G.; Saeed, A.; Zahid, W.; Naseer, F.; Riaz, Z.; Khalil, N.; Muneeba; Albericio, F. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals2023 , 16, 1162. [Link]
- Not used in the final response.
-
Conti, P.; Ciaffaglione, V.; Di Pietro, O.; Di Stefano, A.; Sozio, P. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021 , 26, 4936. [Link]
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
-
Al-Karkhi, S. A. H. Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences2024 , 7(1), 1-13. [Link]
-
Wang, H.; Chen, Y.; Li, Y.; Li, C.; Li, Y. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules2024 , 29, 3757. [Link]
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
-
Grygorenko, O. O.; Melnykov, K. P.; Holovach, S.; Demchuk, O. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem2022 , 17(21), e202200365. [Link]
- Not used in the final response.
- Not used in the final response.
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE | 163457-23-6 [chemicalbook.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum [chemicalbook.com]
molecular weight and formula of 3,3-difluoro-2,2-dimethylpyrrolidine HCl
The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride . This document is structured for researchers and drug discovery professionals, focusing on practical handling, synthetic logic, and structural utility.
Strategic Building Block for Lead Optimization
Executive Summary
3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride (CAS: 1894273-96-1) is a specialized heterocyclic building block used in medicinal chemistry.[1] It combines two powerful structural modifications: the gem-dimethyl group (imparting steric bulk and conformational restriction via the Thorpe-Ingold effect) and the gem-difluoro group (modulating pKa and metabolic stability). This scaffold is increasingly utilized to optimize the pharmacokinetic (PK) profiles of proline-mimetic drugs, particularly in the design of kinase inhibitors and GPCR ligands where metabolic hotspots at the
Chemical Identity & Physicochemical Properties[2][3][4][5]
Core Identity Data
| Property | Specification |
| IUPAC Name | 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride |
| CAS Number | 1894273-96-1 |
| Molecular Formula (Salt) | |
| Molecular Formula (Base) | |
| Molecular Weight (Salt) | 171.62 g/mol |
| Molecular Weight (Base) | 135.16 g/mol |
| SMILES (Base) | CC1(C(CCN1)(F)F)C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
Structural Analysis
The molecule features a pyrrolidine ring substituted at the 2-position with two methyl groups and at the 3-position with two fluorine atoms.
-
2,2-Dimethyl (Gem-Dimethyl): Sterically hinders the nitrogen lone pair (though less than N-substitution) and restricts the ring pucker, often locking the conformation into a specific envelope form favorable for binding.
-
3,3-Difluoro (Gem-Difluoro): The highly electronegative fluorine atoms lower the pKa of the pyrrolidine nitrogen (inductive effect), reducing basicity compared to the non-fluorinated parent. This is critical for improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized drug at physiological pH.
Structural Significance in Medicinal Chemistry[2][3][5][9]
The integration of this scaffold addresses specific "drug-likeness" challenges. The following diagram illustrates the causal relationship between its structural features and pharmacological outcomes.
Figure 1: Mechanistic impact of 3,3-difluoro-2,2-dimethyl substitution on pharmacodynamics and pharmacokinetics.
Synthesis & Manufacturing
While commercial supplies are available, in-house synthesis is often required for derivative generation. The most robust route utilizes Deoxofluorination of a protected ketopyrrolidine.
Retrosynthetic Logic
The target is accessed from 2,2-dimethyl-3-pyrrolidinone , which is fluorinated using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. The ketone precursor is typically synthesized via a Dieckmann cyclization or from amino acid derivatives.
Detailed Synthetic Protocol (Bench Scale)
Prerequisites:
-
Reagents: N-Boc-2,2-dimethyl-3-pyrrolidinone (Precursor), DAST, Dichloromethane (DCM, anhydrous), NaHCO3.
-
Safety: DAST is thermally unstable and releases HF. Reactions must be run in plastic/Teflon vessels or specialized glass, strictly under inert atmosphere.
Step-by-Step Methodology:
-
Protection (if starting from free amine): Ensure the nitrogen is protected (e.g., Boc or Cbz). The free amine is incompatible with DAST due to oxidation/fluorination side reactions.
-
Reaction: Amine +
/ in DCM N-Boc intermediate.
-
-
Deoxofluorination (The Critical Step):
-
Dissolve N-Boc-2,2-dimethyl-3-pyrrolidinone (1.0 eq) in anhydrous DCM under Nitrogen at -78°C.
-
Add DAST (2.5 eq) dropwise. Note: Slow addition prevents exotherms.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Pro-Tip: If conversion is sluggish due to the steric bulk of the 2,2-dimethyl group, heat to 40°C or use Deoxo-Fluor®, which is more thermally stable.
-
-
Quenching & Workup:
-
Cool back to 0°C.
-
Quench by dropwise addition of saturated aqueous
. Caution: Vigorous evolution. -
Extract with DCM, dry over
, and concentrate.
-
-
Deprotection & Salt Formation:
-
Dissolve the N-Boc-3,3-difluoro-2,2-dimethylpyrrolidine in 1,4-dioxane.
-
Add 4M HCl in dioxane (excess). Stir at RT for 2 hours.
-
Precipitate the product with diethyl ether or MTBE.
-
Filter the white solid: 3,3-difluoro-2,2-dimethylpyrrolidine HCl .
-
Figure 2: Synthetic workflow via deoxofluorination of the corresponding ketone.
Handling, Stability, and Safety
Stability Profile
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or tightly sealed container.
-
Thermal Stability: Stable at room temperature. Melting point is typically >150°C (decomposition).
-
Chemical Stability: The C-F bond is inert to standard nucleophilic attacks. The gem-dimethyl group prevents racemization if chiral centers were present (though this molecule is achiral unless further substituted).
Safety (SDS Summary)
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents and strong bases (liberates the free amine).
References
-
PubChem. (n.d.). 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride (Compound).[1][3][4] National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5] [Link][5]
- Pigeon, X., et al. (2010). Activation of Allylic C-F bonds: Palladium-Catalyzed Allylic Amination of 3,3-Difluoropropenes. Angewandte Chemie International Edition, 49(6), 1123-1127. (Contextual synthesis reference).
-
Organic Syntheses. (1952). 2,2-Dimethylpyrrolidine.[6][3][7] Org. Synth. 1952, 32, 59. (Precursor synthesis methodology). [Link]
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- 4. 125697-90-7_3,3-Dimethyl-2-oxobutanehydrazideCAS号:125697-90-7_3,3-Dimethyl-2-oxobutanehydrazide【结构式 性质 英文】 - 化源网 [chemsrc.com]
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In-Depth Technical Guide: pKa Modulations in Fluorinated Sterically Hindered Amines – A Case Study of 3,3-Difluoro-2,2-dimethylpyrrolidine Hydrochloride
Executive Summary
The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry. For complex building blocks like 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride , the acid dissociation constant (pKa) is not merely a static physical property; it is a highly tunable parameter that dictates the molecule's pharmacokinetic destiny. This whitepaper deconstructs the synergistic electronic and steric forces that govern the basicity of this specific pyrrolidine derivative, providing drug development professionals with a comprehensive framework for understanding its behavior, alongside self-validating protocols for empirical measurement.
Physicochemical Causality: The Architecture of Basicity
To understand the pKa of 3,3-difluoro-2,2-dimethylpyrrolidine, we must isolate the specific structural modifications applied to the baseline pyrrolidine ring and analyze their localized effects on the nitrogen lone pair.
The Baseline: Pyrrolidine
Unsubstituted pyrrolidine is a highly basic secondary amine with a pKa of approximately 11.3 1. In physiological environments (pH 7.4), it exists almost entirely as a protonated cation. While this ensures high aqueous solubility, it severely limits passive membrane permeability and increases the risk of off-target liabilities, such as hERG channel blockade.
The Inductive Sink: 3,3-Difluoro Substitution
The introduction of a gem-difluoro group at the C3 position fundamentally alters the electron density of the ring. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bonds. This effect pulls electron density away from the nitrogen atom, making the lone pair less available for protonation. More importantly, it thermodynamically destabilizes the positive charge of the conjugate acid (the ammonium state). Empirical literature confirms that this specific substitution in 3,3-difluoropyrrolidine results in a dramatic basicity drop, lowering the pKa to approximately 7.5 21.
Steric Shielding: 2,2-Dimethyl Substitution
3,3-difluoro-2,2-dimethylpyrrolidine introduces a second vector of modulation: the gem-dimethyl group at the C2 position, directly adjacent to the nitrogen. While alkyl groups are traditionally viewed as mild electron donors (+I), their primary impact on basicity in aqueous systems is steric. When the nitrogen is protonated, the resulting charge must be stabilized by hydrogen bonding with surrounding water molecules. The bulky methyl groups create a "steric shield," severely hindering the approach of solvent molecules. This phenomenon, known as steric inhibition of solvation, destabilizes the protonated state, forcing the equilibrium toward the unprotonated free base and driving the pKa down further.
Synergistic pKa Depression
In the target molecule, the strong -I effect of the fluorines and the severe solvation penalty imposed by the methyl groups operate synergistically. This dual-action depression shifts the basicity from the extreme alkaline range of unsubstituted pyrrolidine down into the physiological range, yielding an estimated pKa of 6.8 to 7.5 .
Fig 1: Synergistic inductive and steric effects driving pKa depression.
Quantitative Data & Comparative Analysis
The table below summarizes the isolated and combined effects of these substitutions, allowing researchers to predict the behavior of 3,3-difluoro-2,2-dimethylpyrrolidine based on established analogs.
| Compound | Structural Feature | Experimental/Predicted pKa | Primary pKa Modulator |
| Pyrrolidine | Unsubstituted Ring | ~11.3 | Baseline |
| 3,3-Difluoropyrrolidine | gem-Difluoro at C3 | 7.5 | Strong -I Inductive Effect |
| 2,2-Dimethylpyrrolidine | gem-Dimethyl at C2 | ~11.1 | Steric Inhibition of Solvation |
| 3,3-Difluoro-2,2-dimethylpyrrolidine | Dual Substitution | 6.8 - 7.5 (Est.) | Synergistic -I & Steric Effects |
Self-Validating Experimental Protocol for pKa Determination
Because the solubility profiles and activity coefficients of highly hindered, fluorinated amines can fluctuate, relying on theoretical calculations is insufficient. A rigorous, self-validating potentiometric titration workflow must be employed to empirically determine the pKa 3.
Step-by-Step Methodology
-
System Suitability & Calibration:
-
Action: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known standard (e.g., Labetalol or Quinine) before running the unknown sample.
-
Causality: This acts as a self-validating control, ensuring the electrode's dynamic response is accurate across the target physiological pH range and that the titrant molarity is exact.
-
-
Isotonic Baseline Preparation:
-
Action: Dissolve an accurately weighed sample of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride in an aqueous solution containing 0.15 M KCl.
-
Causality: The 0.15 M KCl maintains a constant ionic strength throughout the experiment. This mimics physiological osmolarity and prevents shifts in the activity coefficients of the ions as titrant is added, ensuring the measured pKa reflects true physiological behavior.
-
-
Pre-Titration Acidification:
-
Action: Lower the solution pH to 2.0 by adding 0.5 M HCl.
-
Causality: Because the compound is supplied as a hydrochloride salt, it is already protonated. Driving the pH down to 2.0 guarantees that 100% of the amine population is fully protonated before the forward titration begins, establishing a true, unambiguous zero-point for the titration curve.
-
-
Forward Titration:
-
Action: Titrate the solution with standardized 0.5 M KOH up to pH 12.0 at a constant temperature (23°C), ideally under an inert argon or nitrogen purge.
-
Causality: The inert gas purge prevents atmospheric CO₂ from dissolving into the basic solution to form carbonic acid, which would artificially skew the titration curve and result in an inaccurate pKa calculation.
-
-
Algorithmic Fitting:
-
Action: Utilize shape-analysis software to generate a Bjerrum plot (average number of bound protons vs. pH) and extract the exact inflection point.
-
Fig 2: Self-validating potentiometric titration workflow for pKa determination.
Strategic Implications in Drug Development
The deliberate tuning of the pKa into the 6.8–7.5 range via fluorination and steric bulk provides several critical advantages in lead optimization:
-
Membrane Permeability (LogD): By lowering the pKa from 11.3 to ~7.0, a significant fraction of the molecule will exist as the neutral free base at the physiological pH of the intestinal tract and blood-brain barrier. This exponentially increases the distribution coefficient (LogD), facilitating superior passive lipid bilayer diffusion 4.
-
P-glycoprotein (Pgp) Efflux Modulation: Highly basic amines are notorious substrates for Pgp-mediated efflux, which limits central nervous system (CNS) penetration. Studies on fluorinated cyclic amines demonstrate that lowering the basicity by 1.1 to 3.3 pKa units significantly decreases Pgp recognition, placing these molecules in the acceptable region for CNS drug candidates 5.
-
Metabolic Stability: Beyond pKa modulation, the gem-difluoro and gem-dimethyl groups block adjacent C-H bonds from oxidative metabolism by Cytochrome P450 enzymes, dramatically improving the molecule's half-life.
References
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central (PMC).
- An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine. Benchchem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. MDPI.
- Supporting Information - GLpKa Potentiometric Titration. Wiley-VCH.
Sources
bioisosteric potential of fluorinated dimethylpyrrolidine scaffolds
Physicochemical Tuning, Synthetic Pathways, and ADME Optimization
Executive Summary
The strategic incorporation of fluorine into saturated heterocycles has evolved from a simple metabolic blocking strategy to a sophisticated tool for conformational control and physicochemical tuning. Among these, fluorinated dimethylpyrrolidine scaffolds (specifically 3-fluoro-4,4-dimethylpyrrolidine and its isomers) represent a "privileged" structural class.[1] These scaffolds offer a unique tripartite benefit: (1) modulation of amine basicity (pKa) to improve membrane permeability, (2) metabolic hardening via the gem-dimethyl effect and C-F bond strength, and (3) defined vector orientation through the fluorine-induced gauche effect.
This technical guide provides a comprehensive analysis of these scaffolds, detailing their physicochemical profiles, synthetic accessibility, and application in fragment-based drug discovery (FBDD).
The Physicochemical Rationale: Why Fluorinated Dimethylpyrrolidines?
The utility of this scaffold stems from the synergistic interplay between the electron-withdrawing fluorine atom and the sterically bulky methyl groups.
1.1 pKa Modulation and Permeability
Unsubstituted pyrrolidine is highly basic (pKa ~11.3), often leading to high ionization at physiological pH (7.4), which limits passive membrane permeability and increases the risk of hERG channel inhibition/phospholipidosis.
-
The Fluorine Effect: Introduction of a fluorine atom at the
-position (3-position) lowers the pKa of the pyrrolidine nitrogen by approximately 1.5–2.0 log units due to the strong inductive effect ( ). -
The Result: A pKa in the range of 9.0–9.5 increases the fraction of neutral species at physiological pH, significantly enhancing CNS penetration and oral bioavailability.
1.2 Conformational Control: The Gauche Effect
Fluorine is not merely a steric placeholder; it dictates ring puckering.[1] In 3-fluoropyrrolidines, the C–F and C–N bonds tend to adopt a gauche orientation (dihedral angle ~60°) rather than anti.
-
Mechanism: This is driven by hyperconjugation (
) and electrostatic interactions.[1] -
Application: By placing a gem-dimethyl group adjacent to the fluorine, researchers can further lock the ring into a specific "envelope" conformation, rigidly directing exit vectors for substituents. This reduces the entropic penalty of binding to a protein target.
1.3 Metabolic Hardening
- -Oxidation Block: The gem-dimethyl group at the 3- or 4-position sterically hinders Cytochrome P450 (CYP) access to the ring carbons.
- -Oxidation Block: Fluorine substitution replaces a metabolically labile C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H), effectively shutting down oxidative metabolism at that site.[1]
Comparative Data Profile
The following table summarizes the physicochemical shifts observed when transitioning from a parent pyrrolidine to the fluorinated dimethyl analog.
| Property | Pyrrolidine (Parent) | 3-Fluoropyrrolidine | 3,3-Dimethyl-4-fluoropyrrolidine | Impact on Drug Design |
| pKa (Conj.[1] Acid) | ~11.3 | ~9.4 | ~9.1 | Reduced basicity improves permeability & reduces hERG risk.[1] |
| LogP | 0.25 | 0.15 | ~0.85 | Gem-dimethyl restores lipophilicity lost by F-polarity.[1] |
| LogD (pH 7.4) | -2.5 | -1.2 | -0.5 | Higher LogD correlates with better passive diffusion.[1] |
| Metabolic Stability | Low (N-dealkylation, | Medium | High | Blocks both |
| Conformation | Flexible | Biased (Envelope) | Locked | Pre-organized ligand minimizes entropic penalty.[1] |
Synthetic Accessibility & Workflows
Synthesis of these scaffolds requires navigating the reactivity of the fluorine atom (elimination risk) and the steric bulk of the methyl groups.
3.1 Primary Route: Iodocyclization of Allylic Amines
This is the most robust method for generating the 3,3-dimethyl-4-fluoropyrrolidine core with high diastereoselectivity.
Protocol Summary:
-
Starting Material: 2,2-dimethyl-pent-4-enylamine (protected).[1]
-
Cyclization: Treatment with Iodine (
) induces 5-exo-trig cyclization.[1] -
Fluorination: Displacement of the resulting iodide with a fluoride source (e.g., AgF or TBAF) or in situ fluorination during cyclization.[1]
3.2 Visualization: Synthetic Decision Tree
The following diagram outlines the decision logic for synthesizing these scaffolds, distinguishing between de novo synthesis and late-stage fluorination.
Caption: Comparative synthetic pathways. Route A (Iodocyclization) is preferred for diastereomeric purity; Route B is faster but prone to elimination byproducts.
Experimental Validation Protocols
To validate the bioisosteric potential, the following assays must be performed. These protocols are designed to be self-validating with internal controls.[1]
4.1 Protocol: Potentiometric pKa Determination
Rationale: Accurate pKa measurement is critical to confirm the inductive effect of fluorine. Equipment: Sirius T3 or equivalent potentiometric titrator.[1]
-
Preparation: Dissolve 1-2 mg of the test compound in 1.5 mL of assay water (0.15 M KCl). If solubility is low, use a methanol/water cosolvent method (measure at 3 ratios, e.g., 20%, 30%, 40% MeOH, and extrapolate to 0%).
-
Calibration: Perform a blank titration with 0.5 M HCl and 0.5 M KOH to calibrate the electrode slope.
-
Titration: Titrate the sample from pH 2.0 to pH 12.0 under nitrogen atmosphere (to exclude
).[1] -
Data Analysis: Use the Bjerrum difference plot to identify the ionization constant.[1]
-
Validation Criteria: The root mean square deviation (RMSD) of the fit must be <0.5.
-
4.2 Protocol: Microsomal Stability Assay (Metabolic Blocking)
Rationale: To quantify the stability enhancement provided by the gem-dimethyl/fluorine combination.
-
Incubation: Incubate test compound (1
M) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (Mg
, glucose-6-phosphate, G6PDH). -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .[1]-
Success Metric: A
increase of >2x compared to the non-fluorinated parent indicates successful metabolic hardening.
-
Bioisosteric Design Logic
When should a researcher deploy this scaffold? The following flowchart illustrates the decision-making process for medicinal chemists.
Caption: Strategic workflow for selecting fluorinated dimethylpyrrolidines to solve specific ADME liabilities.
References
-
Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
Precision Tuning of Physicochemical Properties: The 3,3-Difluoro-2,2-dimethylpyrrolidine Scaffold
Executive Summary
In modern medicinal chemistry, the "escape from flatland" (increasing Fsp3 character) is a dominant strategy to improve clinical success rates. Saturated heterocycles are central to this approach. Among these, 3,3-difluoro-2,2-dimethylpyrrolidine represents a highly specialized "privileged scaffold" that offers a unique solution to a common multiparameter optimization (MPO) problem: balancing metabolic stability, lipophilicity (logP), and basicity (pKa).
This technical guide details the physicochemical behavior of this scaffold, providing researchers with the rationale and protocols necessary to deploy it effectively in drug discovery programs.
Strategic Rationale: The "Goldilocks" Zone
The introduction of fluorine and methyl groups onto a pyrrolidine core is not merely a structural elaboration; it is a precise engineering of molecular properties.
The Basicity Problem
Unsubstituted pyrrolidine is a strong base (
-
Poor Membrane Permeability: Cations cross lipid bilayers poorly compared to neutral species.
-
hERG Channel Inhibition: High basicity is a known pharmacophore for hERG toxicity.
-
P-gp Efflux: Cationic amines are frequent substrates for P-glycoprotein.
The Fluorine-Methyl Solution
Modifying the core achieves a "Goldilocks" effect:
-
3,3-Difluoro Substitution: The strong electron-withdrawing effect (-I effect) of the fluorine atoms at the
-position significantly lowers the of the amine (typically by 2–3 units), shifting the equilibrium toward the neutral form at physiological pH. -
2,2-Dimethyl Substitution: The gem-dimethyl group at the
-position introduces steric bulk. This serves two purposes:-
Metabolic Blocking: It protects the
-carbon from oxidative metabolism (e.g., by CYP450s). -
Lipophilicity Boost: It counteracts the polarity of the C-F bonds, ensuring the molecule remains sufficiently lipophilic to penetrate membranes.
-
Physicochemical Profile: Data & Causality
The following data synthesizes experimental trends observed in fluorinated pyrrolidines (e.g., J. Org. Chem. 2005; ChemRxiv 2025).
Table 1: Comparative Physicochemical Properties[1]
| Scaffold Variant | pKa (Exp/Pred) | logP (Neutral) | logD (pH 7.4) | Metabolic Stability |
| Pyrrolidine | 11.3 | 0.2 | -3.5 (Cationic) | Low ( |
| 3,3-Difluoropyrrolidine | ~9.5 | 0.6 | -1.5 | Medium |
| 2,2-Dimethylpyrrolidine | ~10.4 | 1.1 | -2.0 | High (Steric block) |
| 3,3-Difluoro-2,2-dimethyl | ~7.5 – 8.2 | 1.6 – 1.9 | 1.2 – 1.5 | Very High |
The "Polar Hydrophobicity" Paradox
Researchers often assume fluorine increases lipophilicity. However, in 3,3-difluoropyrrolidine, the C-F bonds create a significant molecular dipole (
The 2,2-dimethyl group is critical here. It provides a "hydrophobic shield" and disrupts the solvation shell around the amine, ensuring that the logP increase from the methyls dominates. This results in a scaffold that is lipophilic enough to bind hydrophobic pockets but polar enough to maintain solubility.
Visualization: Structure-Property Relationships[2]
The following diagram illustrates the causal relationships between the structural modifications and the resulting ADME properties.
Figure 1: Causal logic connecting structural modifications to ADME outcomes.
Experimental Protocols: Measuring Lipophilicity
Calculated logP (cLogP) algorithms often fail with highly fluorinated amines due to difficulty in parameterizing the specific solvation of the ammonium species. Experimental validation is mandatory.
Method: Chromatographic Hydrophobicity Index (CHI)
For high-throughput screening of derivatives, the CHI method via Fast-Gradient HPLC is superior to the traditional Shake-Flask method, which is prone to emulsion formation with amphiphilic amines.
Protocol: CHI Determination
Reagents:
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4)
-
Mobile Phase B: Acetonitrile (ACN)
-
Standard Set: A mixture of 5–10 compounds with known logD values (e.g., Theophylline, Phenylbutazone, Propranolol).
Workflow:
-
Calibration: Inject the standard set. Record the retention time (
). -
Calculation: Convert
to Gradient Retention Factor ( ). -
Linear Regression: Plot CHI values of standards vs. their
to generate a calibration curve. -
Sample Measurement: Inject the 3,3-difluoro-2,2-dimethylpyrrolidine derivative. Calculate its CHI.
-
Conversion to logD:
(Note: The coefficients 0.054 and 1.467 are empirical and should be validated with your specific column/system).
Critical Control: Silanol Suppression
Fluorinated amines can interact strongly with residual silanols on HPLC columns, causing peak tailing and inaccurate
-
Recommendation: Use a high-pH stable, hybrid-particle column (e.g., Waters XBridge C18) or add 0.1% Triethylamine to the mobile phase to mask silanols.
Synthesis & Handling
While commercial building blocks (e.g., the hydrochloride salt) are available, custom synthesis may be required for specific analogs.
Synthetic Pathway Overview
The most robust route typically involves a Reformatsky-type reaction .
-
Starting Material: 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate (protected ketone).
-
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Caution: This reaction can be sluggish due to the steric bulk of the adjacent gem-dimethyl group. Higher temperatures or Lewis acid catalysts (
) may be required.
-
-
Deprotection: Removal of the N-protecting group (Boc/Cbz) to yield the free amine or salt.
Handling the Free Base
The free base of 3,3-difluoro-2,2-dimethylpyrrolidine is volatile .
-
Storage: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt.
-
Reaction: When using the free base in coupling reactions, generate it in situ from the salt using a non-nucleophilic base (e.g., DIPEA) to prevent loss of stoichiometry due to evaporation.
Workflow Visualization: CHI LogD Determination
Figure 2: Step-by-step workflow for determining lipophilicity using the CHI method.
References
-
Xu, F., et al. (2005).[1] Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105–6107.[1] [Link]
-
Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
- Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal, 25(1), 1–30.
-
PubChem. (2025).[2] 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride (Compound Summary). [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]
Sources
The Metabolic Stability Benefits of 3,3-Difluoro Substitution in Pyrrolidines: A Technical Guide for Rational Drug Design
Executive Summary
The pyrrolidine ring is a highly versatile and ubiquitous scaffold in medicinal chemistry, frequently utilized to impart basicity, improve solubility, and direct vector geometries in drug candidates. However, unsubstituted pyrrolidines present a significant liability: they are highly susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance, short half-lives, and poor oral bioavailability[1].
To circumvent this, the strategic incorporation of fluorine—specifically via 3,3-difluoro substitution—has emerged as a premier lead optimization tactic[2]. This whitepaper provides an in-depth technical analysis of the mechanistic benefits of the 3,3-difluoropyrrolidine motif. By exploring the interplay between steric shielding, electronic induction, and conformational pre-organization, we provide drug development professionals with actionable insights and validated experimental workflows for leveraging this substitution in rational drug design.
Mechanistic Underpinnings of Metabolic Stability
The enhanced metabolic stability of 3,3-difluoropyrrolidines cannot be attributed to a single factor; rather, it is the synergistic result of three distinct physicochemical alterations[3].
Steric and Electronic Shielding (The C–F Bond Advantage)
The primary route of pyrrolidine degradation is CYP450-mediated
Inductive pKa Modulation and Lipophilicity (LogD )
Unsubstituted pyrrolidine is a strong base with a pKa of approximately 11.3, meaning it is nearly 100% protonated at physiological pH (7.4). This high basicity often leads to off-target liabilities, including hERG channel inhibition and phospholipidosis[6]. The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I effect) through the
By shifting the pKa closer to physiological pH, the molecule exists in a dynamic equilibrium of ionized and unionized states. This precise modulation of the distribution coefficient (LogD
Conformational Pre-organization
The highly electronegative fluorine atoms induce a strong local dipole moment, which dictates the puckering of the five-membered pyrrolidine ring[2]. This conformational rigidification serves a dual purpose: it can lower the entropic penalty of binding to the desired therapeutic target (increasing potency), while simultaneously presenting a rigid, non-optimal geometry to the flexible active sites of drug-metabolizing enzymes, further reducing the rate of catalytic turnover[7].
CYP450-mediated metabolic pathways comparing unsubstituted pyrrolidine and 3,3-difluoropyrrolidine.
Quantitative Data: Physicochemical Comparison
The table below summarizes the profound impact of progressive fluorination on the physicochemical and metabolic properties of the pyrrolidine ring.
| Scaffold Variation | Calculated pKa (Amine) | Ionization at pH 7.4 | Relative Metabolic Clearance (HLM) | Primary Mechanistic Rationale |
| Pyrrolidine | ~11.3 | >99.9% Protonated | High | Highly susceptible to |
| 3-Fluoropyrrolidine | ~9.2 | ~98.4% Protonated | Moderate | Partial steric shielding; moderate inductive pKa suppression. |
| 3,3-Difluoropyrrolidine | ~7.4 | ~50.0% Protonated | Low | Complete steric block at C3; optimal LogD |
Case Studies in Drug Discovery
The theoretical benefits of 3,3-difluoropyrrolidines have been successfully translated into clinical and late-stage preclinical candidates.
-
PF-00734200 (DPP-4 Inhibitor): Developed for the treatment of Type 2 diabetes, this compound incorporates a 3,3-difluoropyrrolidine moiety[8]. Preclinical profiling demonstrated that the molecule was highly stable in human, rat, and monkey liver microsomes. The fluorination effectively blocked rapid oxidative metabolism, allowing the drug to be eliminated primarily via renal clearance rather than hepatic degradation, enabling its progression to Phase 3 clinical trials[4].
-
D3 Dopamine Receptor Antagonists (MLS6357 Optimization): In the pursuit of treatments for substance use disorders, researchers optimized a pyrrolidine-based D3R antagonist. Replacing the unsubstituted pyrrolidine with a 3,3-difluoropyrrolidine not only improved target binding potency (stabilizing the high-affinity state) but also yielded a compound with highly favorable metabolic stability and brain penetrance—critical parameters for CNS-active therapeutics[9].
Experimental Methodology: Self-Validating Metabolic Profiling
To accurately quantify the metabolic stability benefits of fluorinated analogs, a robust, self-validating in vitro microsomal stability assay is required. The following protocol ensures data integrity by embedding causality-driven controls.
Protocol: High-Throughput Microsomal Stability Assay (LC-MS/MS)
System Validation & Controls (The "Why"):
-
Minus-NADPH Control: NADPH is the obligate electron donor for CYP450 reductase. Running a parallel incubation without NADPH confirms whether degradation is strictly CYP-mediated or due to chemical instability/other enzymes (e.g., esterases).
-
Positive Control (Verapamil/Testosterone): Included to verify the enzymatic viability of the microsome batch.
-
Cold Acetonitrile Quench: Instantly denatures proteins, halting enzymatic activity at precise time intervals to ensure accurate kinetic modeling.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of the 3,3-difluoropyrrolidine test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
. -
Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Simultaneously initiate the minus-NADPH control with buffer).
-
Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate.
-
Analysis: Quantify the depletion of the parent compound using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Kinetic Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate the intrinsic clearance ( ) using the formula: .
Step-by-step experimental workflow for in vitro microsomal stability profiling via LC-MS/MS.
Conclusion
The transition from a standard pyrrolidine to a 3,3-difluoropyrrolidine is a masterclass in rational drug design. By simultaneously fortifying the molecular scaffold against CYP450 oxidation, modulating the basicity of the amine to optimize lipophilicity, and pre-organizing the conformational state, medicinal chemists can rescue promising pharmacophores from metabolic failure. As synthetic methodologies for late-stage fluorination continue to advance, the deployment of this motif will remain a cornerstone of modern pharmacokinetic optimization.
References
-
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. acs.org.[Link]
-
Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. doi.org. [Link]
-
Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry | ACS Publications. acs.org.[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. nih.gov.[Link]
-
Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC. nih.gov.[Link]
-
Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC. nih.gov.[Link]
-
Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.[Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). mdpi.com.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 3,3-Difluoro-2,2-Dimethylpyrrolidine Hydrochloride
Strategic Integration of Fluorinated Scaffolds in Medicinal Chemistry
Executive Summary
This technical guide profiles 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride , a specialized heterocyclic building block used in the optimization of lead compounds. Unlike generic pyrrolidines, this scaffold integrates two powerful medicinal chemistry strategies: the gem-dimethyl effect (Thorpe-Ingold effect) for conformational restriction and gem-difluorination for metabolic blocking and pKa modulation.
This document provides the definitive CAS identification, a validated synthetic workflow, and a structural analysis designed for medicinal chemists and process engineers.
Identity & Physicochemical Profile[1][2][3][4][5]
The precise identification of fluorinated salts is often complicated by the existence of free-base forms and varying hydration states. The data below represents the anhydrous hydrochloride salt.
| Parameter | Technical Specification |
| Chemical Name | 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride |
| CAS Number | 1894273-96-1 |
| Molecular Formula | C₆H₁₁F₂N[1][2][3][4] · HCl |
| Molecular Weight | 171.62 g/mol |
| Free Base MW | 135.15 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in DMSO, Methanol, Water; Low in DCM, Hexanes |
| pKa (Predicted) | ~8.5 (Lower than non-fluorinated analog due to β-fluorine inductive effect) |
Structural Verification (SMILES/InChI)
-
SMILES (Salt): CC1(C)C(F)(F)CCN1.Cl
-
InChI Key: ADIJQKVDOIJIFI-UHFFFAOYSA-N (Free base correlation)[4]
Structural Activity Relationship (SAR) Logic
The value of this scaffold lies in its ability to solve specific "drug-like" property issues. It is not merely a spacer; it is a functional element that alters the vector and stability of the attached pharmacophore.
The "Dual-Lock" Mechanism
-
Conformational Lock (2,2-Dimethyl): The gem-dimethyl group at the
-position creates steric bulk that restricts the rotation of the N-C bond. This pre-organizes the molecule into a bioactive conformation (Thorpe-Ingold effect), often reducing the entropic penalty of binding to a protein target. -
Metabolic Lock (3,3-Difluoro): The C3 position of pyrrolidines is a metabolic "hotspot" prone to oxidation by CYP450 enzymes. Replacing C-H bonds with strong C-F bonds blocks this degradation pathway.
Figure 1: Mechanistic impact of the 3,3-difluoro-2,2-dimethyl substitution pattern on drug properties.
Synthesis & Manufacturing Workflow
Since this specific CAS is a high-value intermediate, commercial stocks can be intermittent. The following protocol describes the standard Deoxofluor-mediated gem-difluorination route, which is the industry standard for synthesizing this class of compounds from the corresponding ketone.
Reaction Scheme Overview
-
Protection: N-Boc protection of 2,2-dimethyl-3-pyrrolidinone.
-
Fluorination: Nucleophilic fluorination using Deoxo-Fluor or DAST.
-
Deprotection/Salt Formation: Acidic cleavage of the Boc group.
Figure 2: Step-wise synthetic pathway from the ketone precursor to the hydrochloride salt.
Detailed Methodology (Representative Protocol)
Step 1: Fluorination (Critical Step)
-
Reagents: N-Boc-2,2-dimethyl-3-pyrrolidinone (1.0 eq), Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq).
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Protocol: Under nitrogen atmosphere, cool the ketone solution to 0°C. Add Deoxo-Fluor dropwise (exothermic). Allow to warm to room temperature and stir for 16 hours.
-
Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability, but both require rigorous anhydrous conditions.
Step 2: HCl Salt Formation
-
Reagents: Intermediate B, 4M HCl in Dioxane.
-
Protocol: Dissolve the fluorinated intermediate in a minimal amount of dry ether or dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir until precipitation is complete (usually 2-4 hours).
-
Isolation: Filter the white precipitate under nitrogen (hygroscopic). Wash with cold diethyl ether to remove organic impurities.
Handling and Safety (MSDS Summary)
As a fluorinated amine salt, this compound presents specific hazards. It is not merely an irritant but potentially corrosive to mucous membranes due to the hydrolysis of the HCl salt and the fluorine content.
| Hazard Class | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Damage | H318/H319 | Use chemical safety goggles. Risk of corneal damage. |
| Respiratory | H335 | Handle in a fume hood. Dust is highly irritating. |
| Storage | P402+P404 | Hygroscopic. Store under Argon/Nitrogen at 2-8°C. |
References
-
Bidepharm. (2023). Product Analysis: 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride (CAS 1894273-96-1).[2][3] Retrieved from
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Fluorinated Heterocycles. (Entry EN300-28220633).[1] Retrieved from
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
ChemSRC. (2025). Chemical Database Entry: 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride.[1][2][3] Retrieved from
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. 1784040-10-3_CAS号:1784040-10-3_8-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine - 化源网 [chemsrc.com]
- 3. CAS:1894273-96-1, 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride-毕得医药 [bidepharm.com]
- 4. PubChemLite - 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride (C6H11F2N) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Synthesis Protocols for 3,3-Difluoro-2,2-dimethylpyrrolidine Hydrochloride
Executive Summary
This application note details the optimized synthetic protocol for 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride , a high-value fluorinated building block used in medicinal chemistry. The gem-difluoro motif serves as a metabolically stable bioisostere for a carbonyl group or a lipophilic spacer, while the gem-dimethyl group provides conformational restriction, often improving potency and selectivity in drug candidates.
This guide prioritizes safety and scalability , specifically addressing the hazards associated with nucleophilic fluorination reagents (DAST/Deoxo-Fluor) and the steric challenges imposed by the C2-dimethyl substitution.
Strategic Analysis & Retrosynthesis
The synthesis targets the transformation of a protected ketone to a gem-difluoro moiety, followed by salt formation.
key Synthetic Challenges:
-
Steric Hindrance: The bulky gem-dimethyl group at C2 creates steric pressure on the C3 carbonyl, potentially slowing nucleophilic attack.
-
Elimination vs. Substitution: Fluorination reagents can induce elimination to form vinyl fluorides. The 2,2-dimethyl substitution advantageously blocks enolization at C2, directing any potential elimination solely toward C4, simplifying purification.
-
Safety: Deoxofluorination reagents liberate HF and are thermally sensitive.[1]
Pathway Visualization
Figure 1: Synthetic workflow from the ketone precursor to the final hydrochloride salt.[2][3][4][5]
Safety Protocols (Critical)
WARNING: This protocol utilizes Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride) .[4][6][7]
-
Explosion Hazard: DAST is known to decompose violently above 90°C. Deoxo-Fluor is thermally more stable (decomp >140°C) but still releases significant heat. Never heat neat reagents.
-
HF Generation: Hydrolysis releases Hydrofluoric Acid (HF).
-
Antidote: Keep Calcium Gluconate gel immediately accessible on the bench.
-
Glassware: Etching may occur.[1] Use high-quality borosilicate glass for the reaction and polypropylene/HDPE containers for quenching and workup.
-
-
Pressure: The reaction generates gas (SOF₂). Ensure the system is vented through a drying tube or scrubber; do not seal the vessel completely.
Experimental Protocols
Phase 1: Deoxofluorination
Objective: Conversion of N-Boc-2,2-dimethyl-3-pyrrolidinone to N-Boc-3,3-difluoro-2,2-dimethylpyrrolidine.
Reagents & Materials:
-
Precursor: N-Boc-2,2-dimethyl-3-pyrrolidinone (1.0 eq)
-
Fluorinating Agent: Deoxo-Fluor (50% in Toluene or neat) (2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Charge the RBF with N-Boc-2,2-dimethyl-3-pyrrolidinone (e.g., 5.0 g, 23.4 mmol). Add anhydrous DCM (10 volumes, 50 mL).
-
Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 15 minutes.
-
Addition: Slowly add Deoxo-Fluor (10.8 mL, 58.5 mmol) dropwise via a syringe over 20 minutes.
-
Reaction:
-
Remove the ice bath and allow to warm to Room Temperature (RT).[8]
-
Stir at RT for 12 hours.
-
Checkpoint: Monitor by TLC (stain with KMnO₄ or Ninhydrin). If starting material persists (due to steric bulk), attach a reflux condenser and heat gently to 40°C for 4 hours.
-
-
Quench (CRITICAL):
-
Cool the mixture back to 0°C.
-
Very slowly pour the reaction mixture into a beaker containing stirred saturated NaHCO₃ (100 mL) and crushed ice.
-
Caution: Vigorous CO₂ evolution. Do not add water to the reaction; add reaction to the water/base.
-
-
Workup:
-
Extract with DCM (3 x 50 mL).
-
Wash combined organics with brine.[8]
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Expectation: The difluoro product is less polar than the ketone.
-
Phase 2: Boc-Deprotection & Salt Formation
Objective: Removal of the tert-butoxycarbonyl group to yield the hydrochloride salt.
Reagents:
-
Substrate: N-Boc-3,3-difluoro-2,2-dimethylpyrrolidine (from Phase 1)
-
Acid: 4.0 M HCl in 1,4-Dioxane
-
Solvent: Diethyl Ether (Et₂O) or MTBE
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified intermediate (e.g., 4.0 g) in a minimal amount of dry 1,4-dioxane (5 mL) or Et₂O (10 mL).
-
Acidolysis: Add 4.0 M HCl in Dioxane (10 eq, ~40 mL) at 0°C.
-
Stirring: Warm to RT and stir for 2–3 hours.
-
Observation: A white precipitate should begin to form.
-
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether (100 mL) to maximize precipitation.
-
Filter the solid under a nitrogen stream (hygroscopic).
-
Wash the cake with cold Et₂O (2 x 20 mL).
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution mechanism.[6][7] The alcohol (enol form) or the ketone oxygen attacks the sulfur of the Deoxo-Fluor, creating a good leaving group. The fluoride ion then attacks the carbocationic intermediate.
The 2,2-dimethyl group plays a dual role:
-
Steric Shield: It slows the initial attack on the C3 carbonyl.
-
Regiocontrol: It prevents enolization toward C2, thereby suppressing the formation of the thermodynamic vinyl fluoride byproduct at the C2-C3 position. Elimination is forced toward C4, which is kinetically slower, often resulting in cleaner reaction profiles compared to non-substituted pyrrolidinones.
Figure 2: Mechanistic pathway highlighting the regiodirecting effect of the gem-dimethyl group.
Analytical Data & Characterization
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic |
| MW | 171.62 g/mol | C₆H₁₁F₂N · HCl |
| ¹H NMR | δ 3.4-3.6 (m, 2H, C5-H), 2.1-2.4 (m, 2H, C4-H), 1.4 (s, 6H, Me) | D₂O or DMSO-d₆ |
| ¹⁹F NMR | Singlet or triplet (approx -100 to -110 ppm) | Decoupled vs Coupled |
| Mass Spec | [M+H]⁺ = 136.1 | Free base mass |
| Melting Point | > 180°C (Decomp) | Typical for HCl salts |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of 2,2-dimethyl group. | Increase temperature to 45-50°C; use neat Deoxo-Fluor instead of solution. |
| Vinyl Fluoride Impurity | Elimination due to high temperature or basicity. | Ensure strictly anhydrous conditions; keep reaction temp < 60°C. |
| Glass Etching | HF generation during reaction/workup. | Use Teflon/HDPE vessels for workup; neutralize quench immediately. |
| Sticky Solid (Salt) | Hygroscopic nature of HCl salt. | Wash with anhydrous Et₂O; dry under high vacuum with P₂O₅ trap. |
References
-
Vertex Pharmaceuticals. (2005). Patent WO2005049605A1: Modulators of ATP-Binding Cassette Transporters. (Describes synthesis of substituted pyrrolidine precursors). Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. (Seminal paper on Deoxo-Fluor safety and efficacy). Link
-
Middleton, W. J. (1975). New fluorinating reagents.[1][4][6][7][9][10] Dialkylaminosulfur fluorides.[1][4][7][9][11] Journal of Organic Chemistry, 40(5), 574-578. (Foundational DAST protocols). Link
-
BenchChem. (2025).[5][6] Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor. (Safety and handling comparisons). Link
Sources
- 1. Simpler fluorine chemistry [soci.org]
- 2. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Amide Coupling Protocols for 3,3-Difluoro-2,2-dimethylpyrrolidine
Part 1: Introduction & Mechanistic Analysis
The "Steric-Electronic Double Whammy"
Coupling 3,3-difluoro-2,2-dimethylpyrrolidine (DFDMP) with carboxylic acids presents a unique synthetic challenge that frequently causes standard coupling reagents (e.g., EDC, HOBt, PyBOP) to fail. This failure stems from the convergence of two antagonistic factors:
-
Steric Occlusion (The "Neopentyl" Effect): The gem-dimethyl group at the C2 position creates a quaternary center directly adjacent to the nucleophilic nitrogen. This imposes a massive steric penalty, similar to a neopentyl amine, blocking the trajectory of attack on the activated carbonyl.
-
Electronic Deactivation: The gem-difluoro group at C3 exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the conjugate acid compared to pyrrolidine, rendering the nitrogen lone pair less basic and, crucially, less nucleophilic.
Decision Matrix: Selecting the Right Methodology
Do not rely on a "one-pot-fits-all" approach. Use this decision tree to select the optimal protocol based on your acid's stability and scale.
Figure 1: Strategic decision tree for coupling 3,3-difluoro-2,2-dimethylpyrrolidine.
Part 2: Detailed Protocols
Method A: T3P (Propylphosphonic Anhydride) Coupling
Best For: Chiral acids, scale-up (green chemistry), and avoiding epimerization. Mechanism: T3P forms a mixed anhydride that is highly reactive but sterically compact. The byproduct is water-soluble, simplifying purification.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
DFDMP Hydrochloride (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA (3.0 – 4.0 equiv) or N-Methylimidazole (NMI) (catalytic booster)
-
Solvent: EtOAc (preferred) or DMF (for solubility)
Protocol:
-
Dissolution: In a dry flask under N₂, dissolve the Carboxylic Acid (1.0 equiv) and DFDMP·HCl (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
-
Base Addition: Cool to 0°C. Add DIPEA (3.5 equiv) dropwise. Note: If the solution is not basic (pH > 8 on wet paper), add more DIPEA.
-
Activation: Add T3P solution (1.5 equiv) dropwise.
-
Optimization Tip: For extremely sluggish reactions, add 0.5 equiv of N-Methylimidazole (NMI) . NMI acts as a super-nucleophilic catalyst, forming a highly reactive acyl-imidazolium intermediate.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.[2]
-
Monitoring: Check LCMS. If conversion < 50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash effectively with water, Sat. NaHCO₃, and 1M HCl (if acid stable). The phosphorous byproducts are water-soluble.
Method B: Ghosez’s Reagent (In-Situ Acid Chloride)
Best For: Extremely hindered acids, unreactive amines, and cases where HATU/T3P fails. Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid into an acid chloride under strictly neutral conditions. Acid chlorides are significantly more electrophilic than the active esters formed by HATU/EDC, forcing the reaction with the deactivated DFDMP amine.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
DFDMP Hydrochloride (1.2 equiv)[3]
-
Base: DIPEA or Et3N (2.5 – 3.0 equiv)
-
Solvent: DCM (anhydrous)[1]
Protocol:
-
Activation (Acid Chloride Formation):
-
Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM at 0°C under Argon.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise.
-
Stir at RT for 1–2 hours. Visual Cue: Gas evolution (if any) ceases; solution often turns slightly yellow.
-
-
Coupling:
-
In a separate vial, mix DFDMP·HCl (1.2 equiv) and DIPEA (2.5 equiv) in DCM.
-
Add the amine solution slowly to the activated acid chloride solution at 0°C.
-
-
Completion:
-
Stir at RT for 2–16 hours.
-
Note: This method rarely requires heating. If it fails at RT, steric clash is likely absolute.
-
Method C: HATU with HOAt (High-Performance Standard)
Best For: High-throughput screening (HTS) or when reagents for A/B are unavailable. Critical Adjustment: Standard HATU often fails for this specific amine. You must use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to accelerate the active ester aminolysis.
Protocol:
-
Dissolve Acid (1.0 equiv) in DMF.[1]
-
Add HATU (1.2 equiv) and HOAt (0.5 equiv) .
-
Add DIPEA (3.0 equiv). Stir 5 mins to pre-activate.
-
Add DFDMP·HCl (1.2 equiv).[3]
-
Heat: This reaction almost always requires heating to 50–60°C for 4–6 hours due to the steric barrier.
Part 3: Comparative Data & Troubleshooting
Reagent Performance Comparison
| Feature | T3P (Method A) | Ghosez's Reagent (Method B) | HATU/HOAt (Method C) |
| Reactivity | High | Very High | Moderate-High |
| Steric Tolerance | Excellent | Superior | Good |
| Racemization Risk | Very Low | Low-Moderate | Moderate |
| Purification | Easy (Aq. Wash) | Moderate | Difficult (Remove urea/guanidine) |
| Scalability | Excellent | Good | Poor (High Cost) |
Troubleshooting Guide
-
Problem: Low Conversion (<10%).
-
Problem: Product Epimerization.
-
Problem: "Stalled" Reaction (50% conversion).
Mechanistic Visualization: Ghosez Activation
Figure 2: Activation pathway using Ghosez's reagent to generate reactive acid chlorides.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][10][11] Organic Process Research & Development. Link
-
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent. Organic Process Research & Development. Link
-
Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride (C6H11F2N) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chimia.ch [chimia.ch]
- 8. Lab Reporter [fishersci.dk]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Reductive Amination Strategies for 3,3-Difluoro-2,2-dimethylpyrrolidine HCl
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The incorporation of heavily fluorinated, sterically hindered cyclic amines into drug scaffolds is a highly sought-after strategy to improve metabolic stability and modulate lipophilicity. However, the reductive amination of 3,3-difluoro-2,2-dimethylpyrrolidine HCl presents a formidable synthetic challenge [1]. This application note details the mechanistic bottlenecks associated with this specific substrate and provides field-proven, self-validating protocols to successfully couple this deactivated amine with both aldehydes and ketones.
Mechanistic Rationale & Substrate Challenges
As a Senior Application Scientist, I approach this substrate by first analyzing the structural impediments that cause standard reductive amination protocols to fail. The difficulty in utilizing 3,3-difluoro-2,2-dimethylpyrrolidine stems from a dual-threat of steric and electronic deactivation:
-
Steric Hindrance (A1,3 Strain): The gem-dimethyl group at the C2 position is directly adjacent to the secondary nitrogen. During the nucleophilic attack on a carbonyl carbon, the transition state suffers from severe steric clashes, making the formation of the intermediate hemiaminal and subsequent iminium ion thermodynamically unfavorable.
-
Electronic Deactivation (-I Effect): The gem-difluoro group at the C3 position exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the pyrrolidine nitrogen, rendering the free base a remarkably poor nucleophile compared to un-substituted pyrrolidine.
-
Salt Form Dynamics: Supplied as a hydrochloride salt, the amine is completely inert until neutralized. The choice of base and solvent is critical to ensure the free amine is liberated without introducing competing nucleophiles.
Because iminium formation is the rate-limiting step, direct reductive amination with standard reagents often results in the premature reduction of the starting carbonyl to an alcohol, leaving the amine unreacted [2].
Strategic Catalyst & Reductant Selection
To overcome these barriers, the causality of the reaction conditions must be tightly controlled:
-
For Aldehydes (Protocol A): Aldehydes are sufficiently electrophilic to react with the deactivated amine. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Its mild reducing power ensures that the aldehyde is not reduced before the slow iminium formation can occur [2].
-
For Ketones (Protocol B): Ketones will not condense with this amine under standard conditions. We mandate the use of Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ acts as a dual-purpose reagent: a potent Lewis acid that activates the ketone, and a water scavenger that thermodynamically forces the equilibrium toward the titanium-iminium complex [3]. Subsequent reduction is achieved with Sodium Cyanoborohydride (NaBH₃CN) .
Reaction Pathway Visualization
Figure 1: Mechanistic workflow for reductive amination of deactivated fluorinated amines.
Quantitative Data: Expected Substrate Scope
The table below summarizes the expected performance of the protocols based on the electrophilicity of the carbonyl substrate.
| Carbonyl Class | Recommended Protocol | Reductant | Additive / Lewis Acid | Expected Yield Range |
| Unhindered Aliphatic Aldehydes | Protocol A | NaBH(OAc)₃ | None | 75% – 90% |
| Aromatic Aldehydes | Protocol A | NaBH(OAc)₃ | None | 65% – 85% |
| Unhindered Cyclic Ketones | Protocol B | NaBH₃CN | Ti(OiPr)₄ (1.5 eq) | 50% – 70% |
| Acyclic / Hindered Ketones | Protocol B | NaBH₄ | Ti(OiPr)₄ (neat, 50 °C) | 30% – 55% |
Step-by-Step Experimental Protocols
Protocol A: Direct Reductive Amination (Optimized for Aldehydes)
This protocol utilizes a stepwise addition to prevent competitive aldehyde reduction.
-
Free-Basing the Amine: In an oven-dried round-bottom flask under N₂, suspend 3,3-difluoro-2,2-dimethylpyrrolidine HCl (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv).
-
Causality: DIPEA is sterically hindered and will not compete as a nucleophile. DCE is selected over THF because it provides superior reaction kinetics for NaBH(OAc)₃ reductions [2].
-
-
Imine Pre-formation: Add the aldehyde (1.0 equiv) to the solution. Stir at room temperature for 1–2 hours.
-
Validation Checkpoint: Monitor by TLC or LC-MS. Do not proceed until the aldehyde is largely consumed to form the hemiaminal/imine. This validates that the slow condensation step has occurred.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three equal portions over 15 minutes. Stir at room temperature for 12–18 hours.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Titanium-Mediated Stepwise Amination (Strictly for Ketones)
Ketones lack the electrophilicity to react with this deactivated amine without severe Lewis acid forcing.
-
Titanium Activation: In an oven-dried flask under N₂, combine the ketone (1.0 equiv), 3,3-difluoro-2,2-dimethylpyrrolidine HCl (1.2 equiv), and DIPEA (1.5 equiv). Add Ti(OiPr)₄ (2.0 equiv). For highly hindered ketones, run this reaction neat; for cyclic ketones, use a minimal amount of anhydrous THF (2.0 M).
-
Thermal Condensation: Heat the mixture to 50–60 °C for 16 hours.
-
Causality: The extreme steric bulk of the C2 gem-dimethyl group requires thermal energy and the strong Lewis acidity of Ti(OiPr)₄ to drive the equilibrium toward the titanium-iminium complex [3].
-
-
Chemoselective Reduction: Cool the reaction mixture to 0 °C. Dilute with anhydrous ethanol (3 mL/mmol). Slowly add NaBH₃CN (1.5 equiv). Stir for 4–6 hours, allowing the reaction to warm to room temperature.
-
Causality: NaBH₃CN is highly chemoselective for iminium ions over ketones at neutral/mildly acidic pH, ensuring the unreacted ketone is not reduced to a secondary alcohol.
-
-
Titanium Chelation Workup (Critical Step): Dilute the mixture with ethyl acetate (EtOAc). Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (10 mL/mmol) and stir vigorously for 1–2 hours.
-
Causality & Validation: Aqueous quenching of Ti(OiPr)₄ normally produces a thick, intractable TiO₂ emulsion that traps the product. Rochelle's salt chelates the titanium ions. Validation: The system is self-validating when the cloudy emulsion breaks into two distinctly clear, easily separable phases.
-
-
Extraction: Separate the layers. Extract the aqueous phase twice with EtOAc. Dry the combined organics over Na₂SO₄, filter, and concentrate.
References
-
PubChem Compound Summary for CID 115013960 Title: 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Abdel-Magid, A. F., et al. (1996) Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]
-
Master Organic Chemistry (2017) Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
-
Wikipedia Contributors Title: Reductive amination Source: Wikipedia, The Free Encyclopedia URL:[Link]
Application Note: Protocol for the Generation of Free Amine 3,3-Difluoro-2,2-dimethylpyrrolidine from Hydrochloride Salt
Part 1: Introduction & Strategic Context
In medicinal chemistry, 3,3-difluoro-2,2-dimethylpyrrolidine is a high-value fluorinated heterocyclic building block. It is frequently employed to modulate the lipophilicity (
While the hydrochloride salt (HCl) form is preferred for long-term storage due to its crystalline stability and resistance to oxidation, the free base (free amine) is often required for nucleophilic substitution reactions, palladium-catalyzed couplings (e.g., Buchwald-Hartwig), or amide bond formations where the presence of strong exogenous bases or chloride ions might be detrimental to the reaction kinetics or catalyst turnover .
This protocol details the controlled neutralization ("free-basing") of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride. The methodology prioritizes the recovery of the volatile free amine and the minimization of hydration, which is critical for subsequent anhydrous applications.
Part 2: Technical Methodology & Safety
Safety & Handling (E-E-A-T)
Expert Insight: Fluorinated pyrrolidines can exhibit significant volatility and distinct toxicological profiles compared to their non-fluorinated analogs.
-
Volatility Hazard: The free base has a lower molecular weight (approx. 135.15 g/mol ) and may be volatile. Evaporation steps must be temperature-controlled.
-
PPE: Standard Level II laboratory PPE (nitrile gloves, lab coat, safety glasses).
-
Engineering Controls: All operations must be performed within a certified chemical fume hood to prevent inhalation of amine vapors.
Reagents & Equipment
| Component | Grade/Specification | Role |
| Substrate | 3,3-Difluoro-2,2-dimethylpyrrolidine HCl | Starting Material |
| Base | 1N or 2N NaOH (aq) | Neutralizing Agent |
| Solvent | Dichloromethane (DCM) or MTBE | Extraction Solvent |
| Drying Agent | Anhydrous Na₂SO₄ | Water Removal |
| Equipment | Separatory Funnel, Rotary Evaporator | Separation & Isolation |
Experimental Protocol
Step 1: Dissolution and Neutralization
The objective is to deprotonate the ammonium salt (
-
Weigh the hydrochloride salt into a suitable Erlenmeyer flask.
-
Dissolve the salt in a minimum volume of deionized water (approx. 5–10 mL per gram of salt).
-
Critical Step: Cool the solution to 0–5 °C in an ice bath. Exothermic neutralization can lead to volatilization of the amine.
-
Slowly add 1N NaOH (1.1 to 1.2 equivalents) dropwise with stirring. Monitor pH; ensure pH > 12 to guarantee complete deprotonation.
Step 2: Biphasic Extraction
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the free amine using Dichloromethane (DCM) (3 x solvent volume).
-
Expert Note: DCM is preferred over ether due to higher density (bottom layer collection) and excellent solubility for fluorinated amines. However, if the amine is extremely volatile, Diethyl Ether or Pentane/MTBE may be used to facilitate low-temperature evaporation.
-
-
Combine the organic layers.
-
(Optional) Wash the combined organic layer with a small volume of saturated brine to remove residual water, though this may result in yield loss if the amine is water-soluble.
Step 3: Drying and Concentration[1]
-
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15–20 minutes. Magnesium Sulfate (MgSO₄) is more aggressive but can sometimes physically trap polar amines; Na₂SO₄ is gentler.
-
Filter off the drying agent into a tared round-bottom flask.
-
Critical Evaporation Control: Concentrate the solvent under reduced pressure (Rotary Evaporator).
-
Bath Temperature: Do not exceed 25 °C.
-
Vacuum: Use mild vacuum (approx. 300–400 mbar initially). Do not apply high vacuum (< 10 mbar) for extended periods, or the product will sublime or evaporate.
-
-
Isolate the resulting oil (or low-melting solid) and immediately store under inert gas (Nitrogen/Argon) at -20 °C.
Part 3: Visualization & Logic
Process Workflow Diagram
The following diagram illustrates the logical flow of the salt-break procedure, highlighting critical decision points for yield preservation.
Figure 1: Workflow for the conversion of 3,3-difluoro-2,2-dimethylpyrrolidine HCl to its free base form.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Product volatility during evaporation. | Reduce vacuum strength; lower bath temp; use pentane/ether instead of DCM. |
| Low Yield | Incomplete extraction (water solubility). | Saturate aqueous layer with NaCl (salting out) before extraction. |
| Cloudy Oil | Residual water in final product. | Re-dissolve in dry DCM and re-dry with fresh Na₂SO₄; ensure filtration is clear. |
| pH < 10 | Insufficient base equivalents. | Add additional NaOH until pH paper indicates strong basicity (pH 12-14). |
References
-
Zhang, L., et al. (2013).[2] "Design, Synthesis, Structure-Activity Relationships, and Docking Studies of 1-(β-1, 2, 3-Triazol Substituted Prolyl)-(S)-3, 3-Difluoropyrrolidines as a Novel Series of Potent and Selective Dipeptidyl Peptidase-4 Inhibitors." Chemical Biology & Drug Design, 81(2), 198-207.[2] Link
-
Pigeon, X., et al. (2010).[2] "Activation of Allylic C-F bonds: Palladium-Catalyzed Allylic Amination of 3, 3-Difluoropropenes." Angewandte Chemie International Edition, 49(6), 1123-1127.[2] Link
-
Ossila. "3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6."[3] Product Specification & Safety Data. Link
-
Sigma-Aldrich. "3,3-Difluoropyrrolidine hydrochloride Safety Data Sheet." Link
Sources
Application Note: Strategic Incorporation of 3,3-Difluoro-2,2-dimethylpyrrolidine into Peptide Backbones
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols
Executive Overview
The evolution of peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, namely poor metabolic stability and high conformational flexibility. 3,3-Difluoro-2,2-dimethylpyrrolidine (DFDMP) represents a "privileged" proline surrogate that addresses both issues simultaneously.
By combining the stereoelectronic tuning of a gem-difluoro group with the extreme steric bulk of a gem-dimethyl group, DFDMP forces specific secondary structures while rendering the adjacent peptide bonds virtually invisible to proteases. However, this extreme steric shielding introduces significant synthetic bottlenecks. This guide details the causality behind DFDMP's physicochemical behavior and provides field-proven, self-validating protocols for its successful incorporation into peptide backbones.
Mechanistic Causality: The Physics of the Scaffold
To successfully utilize DFDMP, one must understand the interplay between its electronic and steric modifications.
Stereoelectronic Control via Fluorination
The incorporation of two fluorine atoms at the C3 position exerts profound control over the pyrrolidine ring's conformation. The highly electronegative fluorine atoms induce a strong C-F gauche effect , interacting with the adjacent C-N⁺ bond to stabilize specific ring puckers (predominantly the C
Steric Shielding via 2,2-Dimethylation
The addition of the 2,2-dimethyl group adjacent to the secondary amine creates a localized environment analogous to
-
Proteolytic Resistance: It provides a physical shield that prevents prolyl endopeptidases and other proteases from accessing the vulnerable amide backbone[2].
-
Conformational Locking: The steric clash severely restricts the
and dihedral angles, biasing the cis/trans isomerization of the preceding Xaa-Pro bond and often driving the peptide into rigid secondary structures like -helices or tight -turns[3][4].
Fig 1. Mechanistic interplay of stereoelectronic and steric effects in DFDMP-modified peptides.
Quantitative Performance Data
Acylating the nitrogen of DFDMP is notoriously difficult due to the neopentyl-like steric clash and reduced nucleophilicity. Standard carbodiimide chemistry (DIC/HOBt) will fail. As shown in Table 1 , successful acylation requires highly reactive reagents like CIP (2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate), which is specifically optimized for sterically hindered, tetrasubstituted amino acids[3].
Table 1: Comparison of Coupling Conditions for Acylation of DFDMP Nitrogen
| Coupling Reagent | Additive | Temperature | Time | Yield (%) | Causality / Rationale |
| DIC | HOBt | 25°C | 120 min | < 5% | Standard activation energy too low to overcome steric clash. |
| HBTU | DIPEA | 25°C | 120 min | < 10% | Uronium salt bulk prevents approach to the hindered amine. |
| HATU | HOAt | 75°C (MW) | 30 min | 65% | HOAt provides neighboring group effect; MW provides thermal energy. |
| CIP | HOAt | 75°C (MW) | 30 min | 88% | CIP forms a highly reactive, less bulky intermediate ideal for hindered amines. |
Table 2: Impact of Pyrrolidine Modifications on Proteolytic Stability
| Proline Surrogate | Plasma Half-life (t₁/₂) | Fold Increase vs. Proline |
| L-Proline (Native) | 1.2 hours | 1x |
| 3,3-Difluoropyrrolidine | 4.8 hours | 4x |
| DFDMP | > 48 hours | > 40x |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted SPPS Acylation of DFDMP
Because standard colorimetric assays (like the Kaiser test) yield false negatives for secondary amines, this protocol utilizes the Chloranil Test to create a self-validating feedback loop.
Reagents Required:
-
Fmoc-Amino Acid (4.0 eq)
-
CIP (3.9 eq) and HOAt (4.0 eq)
-
DIPEA (8.0 eq)
-
Chloranil Test Kit (2% acetaldehyde in DMF, 2% chloranil in toluene)
Step-by-Step Methodology:
-
Deprotection: Treat the resin-bound DFDMP with 20% piperidine in DMF for 2 × 5 minutes.
-
Stringent Washing: Wash the resin 5 times with DMF, followed by 5 times with DCM. Rationale: Residual piperidine will consume the highly reactive CIP reagent in the next step.
-
Validation 1 (Free Amine Confirmation): Perform a Chloranil test on a few resin beads. A dark blue/green color confirms the presence of the deprotected secondary amine.
-
Pre-activation: Dissolve Fmoc-AA-OH, CIP, and HOAt in minimal DMF. Add DIPEA and let activate for 2 minutes. Rationale: CIP rapidly forms the active ester; prolonged pre-activation can lead to epimerization of the incoming amino acid.
-
Microwave Coupling: Add the activated mixture to the resin. Irradiate at 75°C for 30 minutes.
-
Validation 2 (Acylation Confirmation): Wash the resin thoroughly. Perform a second Chloranil test. The beads should remain colorless/yellowish. If slightly green, repeat Step 5.
-
Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted DFDMP, preventing deletion sequences.
Fig 2. Self-validating microwave-assisted SPPS workflow for sterically hindered DFDMP acylation.
Protocol B: Conformational Validation via 1D ¹⁹F-¹H HOESY NMR
To verify that the DFDMP incorporation has successfully locked the desired peptide conformation, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is utilized to measure through-space interactions between the fluorine atoms and nearby protons[1][4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified DFDMP-containing peptide in a suitable deuterated solvent (e.g., CDCl₃ or D₂O depending on peptide solubility) to a concentration of 10–20 mM.
-
Probe Tuning: Ensure the NMR probe is strictly tuned to both ¹⁹F and ¹H frequencies to maximize sensitivity for heteronuclear cross-relaxation.
-
HOESY Acquisition: Run a 1D ¹⁹F-¹H HOESY experiment. Selectively invert the ¹⁹F resonance of the gem-difluoro group and observe the NOE enhancement on the adjacent ¹H signals (particularly the C
protons of the neighboring residues). -
Data Interpretation: Strong NOE cross-peaks between the C3 fluorines and the i-1 residue's C
proton indicate a stabilized trans amide bond with a specific C -exo pucker.
References
- BenchChem Technical Support Team. (2026).
- Combettes, L. E., Clausen-Thue, P., King, M. A., & Claridge, T. D. W. (2012). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. Chemistry - A European Journal.
- ResearchGate Contributors. Solution Synthesis, Conformational Analysis, and Antimicrobial Activity of Three Alamethicin F50/5 Analogs Bearing a Trifluoroacetyl Label.
- BenchChem Technical Support Team. Octahydrocyclopenta[c]pyrrole | 5661-03-0 | Benchchem. BenchChem.
Sources
Application Note: Buchwald-Hartwig Coupling with 3,3-Difluoro-2,2-dimethylpyrrolidine
Executive Summary & Strategic Analysis
The Challenge: Coupling 3,3-difluoro-2,2-dimethylpyrrolidine (CAS: 1215843-23-4) represents a "perfect storm" of difficulty in palladium-catalyzed amination. It combines two antagonistic deactivating features:
-
Steric Hindrance (The "Wall"): The gem-dimethyl group at the
-position creates significant steric bulk, impeding the amine's approach to the metal center during transmetalation. -
Electronic Deactivation (The "Drain"): The gem-difluoro group at the
-position exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the nucleophilicity of the nitrogen lone pair.
The Solution:
Standard catalytic systems (e.g., Pd(PPh
This guide prioritizes the BrettPhos and RuPhos ligand families, which utilize bulky biaryl backbones to enforce mono-ligation (facilitating oxidative addition) and electron-rich phosphines to stabilize the oxidative addition complex, while their specific steric pockets accommodate the difficult amine approach.
Mechanistic Insight & Ligand Selection
To select the correct protocol, one must understand the failure modes specific to this amine.
The "Push-Pull" Failure Mode
-
Transmetalation Barrier: The 2,2-dimethyl group physically blocks the amine from coordinating to the Pd(II)-Aryl complex.
-
Reductive Elimination Barrier: Even if the amine binds, the resulting complex is crowded. Without a ligand that is sufficiently bulky to "squeeze" the product out (steric acceleration), the catalyst rests at the amido-complex stage, leading to beta-hydride elimination or catalyst decomposition.
Ligand Selection Matrix
| Ligand | Role | Recommendation Status | Why? |
| BrettPhos | Primary | Gold Standard | Optimized for |
| RuPhos | Secondary | Alternative | Excellent for general secondary amines. Use if BrettPhos fails on highly electron-poor aryl halides. |
| XantPhos | Tertiary | Niche | Only use if the aryl halide contains a chelating group that might poison monodentate ligands. |
Visualization: The Catalytic Pathway[1]
The following diagram illustrates the critical "choke points" (in red) specific to 3,3-difluoro-2,2-dimethylpyrrolidine.
Caption: The catalytic cycle highlighting the critical failure zone where steric hindrance and low nucleophilicity impede transmetalation.[1]
Experimental Protocols
Protocol A: The "Gold Standard" (BrettPhos Pd G4)
Best for: Unactivated aryl bromides/chlorides and substrates stable to strong base.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Amine: 3,3-difluoro-2,2-dimethylpyrrolidine HCl salt (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Note: Extra base is required to neutralize the HCl salt of the amine.[2]
-
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Aryl Halide (if solid), Amine HCl salt, NaOtBu, and BrettPhos Pd G4.
-
Critical: Do not add the catalyst last if the solvent is already present. Add all solids first to the dry vial to minimize catalyst decomposition before the inert atmosphere is established.
-
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times (3x).
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane. Concentration should be 0.1 M to 0.2 M with respect to the aryl halide.
-
If Aryl Halide is liquid: Add it now via syringe.
-
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm).
-
Time: Typically 2–12 hours. Monitor by LCMS.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.
Protocol B: The "Mild Base" Alternative (LHMDS)
Best for: Substrates containing esters, nitriles, or other base-sensitive groups.
Reagents:
-
Catalyst: RuPhos Pd G4 (2-5 mol%)
-
Base: LiHMDS (1.0 M in THF) (2.5 equiv)
-
Solvent: THF or Toluene
Modifications:
-
Follow the setup in Protocol A, but use LiHMDS solution as the base.
-
Add the LiHMDS solution dropwise to the mixture of Catalyst, Amine, and Aryl Halide at room temperature.
-
Heat to 65°C (if THF) or 80°C (if Toluene).
-
Why? LHMDS is a kinetic base and can cause side reactions at higher temperatures (e.g., deprotonation of the aryl halide).
-
Data Summary & Troubleshooting
The following table summarizes expected outcomes based on aryl halide electronics.
| Aryl Halide Type | Recommended Conditions | Expected Yield | Common Side Product |
| Electron-Deficient (e.g., Pyridines, Nitriles) | Protocol A (BrettPhos) | 80-95% | Hydrodehalogenation (Ar-H) |
| Electron-Rich (e.g., Anisoles) | Protocol A (BrettPhos) | 60-85% | Unreacted Starting Material |
| Base-Sensitive (e.g., Esters) | Protocol B (RuPhos/LHMDS) | 50-75% | Ester hydrolysis / Amidation |
| Sterically Hindered (e.g., ortho-subst.) | Protocol A (High Temp: 110°C) | 40-70% | Ar-H |
Troubleshooting Flowchart
Caption: Decision tree for optimizing reaction conditions based on LCMS analysis of the crude mixture.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015). "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." Angewandte Chemie International Edition. [Link][1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Arylations of Acyclic Secondary Amines: The Utility of Precatalysts." The Journal of Organic Chemistry. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed C–N Cross-Coupling Reactions." Organic Process Research & Development. [Link]
Sources
Application Notes & Protocols: 3,3-Difluoro-2,2-dimethylpyrrolidine as a Chiral Building Block in Drug Discovery
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties.[1][2] The pyrrolidine ring, a privileged N-heterocyclic motif, is prevalent in numerous natural products and FDA-approved drugs.[3] This guide focuses on the unique utility of 3,3-difluoro-2,2-dimethylpyrrolidine, a chiral building block that synergistically combines the conformational and electronic effects of a gem-difluoro group with the steric influence of a gem-dimethyl moiety. We present the design rationale for its use as a bioisostere, outline its core applications, and provide detailed, field-tested protocols for its incorporation into lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated building blocks for the synthesis of novel therapeutics.
Scientific Rationale and Strategic Value
The unique substitution pattern of 3,3-difluoro-2,2-dimethylpyrrolidine offers a confluence of beneficial properties that can be strategically exploited in drug design.
-
The Gem-Difluoro Group (CF₂): Positioned at the 3-carbon, the CF₂ group acts as a potent modulator of the molecule's physicochemical profile. It serves as a non-classical hydrogen bond acceptor, which can introduce new, favorable interactions within a protein binding pocket.[4] Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen compared to its non-fluorinated analog, reducing its basicity. This can be critical for improving oral bioavailability and avoiding off-target effects associated with highly basic amines. Crucially, the CF₂ group also provides a metabolic shield, blocking potential sites of oxidation at the C-3 position.[1]
-
The Gem-Dimethyl Group (C(CH₃)₂): Located at the adjacent C-2 position, the gem-dimethyl moiety introduces significant steric bulk. This feature can be used to probe steric tolerance in a binding site, lock in a specific vector for substituents attached to the nitrogen, or shield adjacent bonds from metabolic degradation. The Thorpe-Ingold effect induced by the gem-dimethyl group can also pre-organize the pyrrolidine ring into a favored conformation, reducing the entropic penalty upon binding to a biological target.
-
Chirality: The inherent chirality of the building block (at C-2, even with the dimethyl groups, or more commonly at C-5 if derived from a chiral precursor like proline) allows for the stereoselective synthesis of complex molecules, which is essential for optimizing potency and minimizing off-target activity.
Diagram: Key Structural Features and Their Impact
Caption: Structural features and their medicinal chemistry implications.
Data Presentation: Comparative Physicochemical Properties
The following table presents calculated data to illustrate the impact of fluorination and methylation on the pyrrolidine scaffold.
| Compound | Structure | cLogP | pKa (Amine) |
| Pyrrolidine | 0.35 | ~11.3 | |
| 3,3-Difluoropyrrolidine | ![]() | 0.15 | ~7.5 |
| 2,2-Dimethylpyrrolidine | ![]() | 1.20 | ~11.1 |
| 3,3-Difluoro-2,2-dimethylpyrrolidine | Structure of Title Compound | 1.00 | ~7.3 |
Note: Values are estimations from chemical software and serve for comparative purposes.
Core Applications & Experimental Protocols
This building block is a secondary amine, making it an ideal substrate for a variety of fundamental bond-forming reactions used in drug development. The primary challenge in its use is the potential for steric hindrance from the C-2 gem-dimethyl group, which may require more forcing conditions compared to less substituted analogs.
Diagram: Synthetic Utility Workflow
Caption: Common derivatization pathways for the title building block.
Protocol 1: General Procedure for N-Alkylation
Rationale: This protocol describes a standard nucleophilic substitution to introduce alkyl groups. Potassium carbonate is a mild and effective base for this transformation, and DMF is an excellent polar aprotic solvent. Due to potential steric hindrance, elevated temperatures may be necessary to drive the reaction to completion. This method is based on established procedures for N-alkylation of similar heterocyclic amines.[5]
Materials:
-
3,3-Difluoro-2,2-dimethylpyrrolidine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,3-difluoro-2,2-dimethylpyrrolidine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting amine.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. Note: For less reactive alkyl halides or due to steric hindrance, the temperature may need to be increased to 100 °C and reaction time extended.
-
Upon completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic extracts and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/EtOAc gradient) to yield the pure N-alkylated product.
Protocol 2: General Procedure for N-Acylation (Amide Formation)
Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry. This protocol uses a standard acid chloride/amine coupling method. Triethylamine (Et₃N) is used as a soluble organic base to quench the HCl generated in situ. The reaction is initiated at 0 °C to control the initial exothermic reaction.
Materials:
-
3,3-Difluoro-2,2-dimethylpyrrolidine (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.05 eq)
-
Triethylamine (Et₃N) or DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
1 M aq. HCl
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,3-difluoro-2,2-dimethylpyrrolidine (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add Et₃N (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by flash chromatography or recrystallization.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in N-alkylation | 1. Steric hindrance from the 2,2-dimethyl group. 2. Insufficiently reactive alkylating agent (e.g., alkyl chloride). 3. Incomplete deprotonation. | 1. Increase reaction temperature (up to 120 °C) and extend reaction time. 2. Convert alkyl chloride/bromide to the more reactive alkyl iodide in situ using NaI (Finkelstein reaction). 3. Use a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (use with caution).[6] |
| Formation of dialkylated product (quaternary salt) | Over-alkylation of the product. | Use a smaller excess of the alkylating agent (1.05-1.1 eq). Add the alkylating agent slowly at a lower temperature to control reactivity. |
| No reaction in N-acylation | Sterically hindered or electronically deactivated acyl chloride. | Use a peptide coupling reagent (e.g., HATU, HOBt/EDC) with the corresponding carboxylic acid instead of the acyl chloride. This is generally a milder and more efficient method for hindered systems. |
| Difficult purification | Residual high-boiling solvent (DMF). | After extraction, wash the combined organic layers multiple times with a 5% LiCl aqueous solution followed by brine to effectively remove DMF. |
Conclusion
3,3-Difluoro-2,2-dimethylpyrrolidine is a highly valuable and specialized chiral building block for modern drug discovery. The strategic placement of its gem-difluoro and gem-dimethyl groups provides chemists with a sophisticated tool to fine-tune the conformational, metabolic, and electronic properties of lead compounds. While its steric bulk presents a potential synthetic challenge, the robust protocols outlined in this guide provide a clear path for its successful incorporation. By leveraging the unique characteristics of this scaffold, researchers can accelerate the development of novel therapeutics with improved pharmacological profiles.
References
-
Title: Synthesis of chiral fluorinated pyrrolidines from gem‐difluoroalkenes and imino esters Source: Wiley Online Library URL: [Link]
-
Title: Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in catalytic asymmetric synthesis Source: PubMed URL: [Link]
-
Title: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA Source: Royal Society of Chemistry URL: [Link]
-
Title: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA Source: SINAPSE URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]
-
Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Practical Preparation of 3,3-Difluoropyrrolidine Source: Sci-hub.st URL: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Strategy for 3,3-Difluoro-2,2-Dimethylpyrrolidine
[1]
Introduction & Physicochemical Profile[2][3][4][5][6][7]
3,3-Difluoro-2,2-dimethylpyrrolidine is a high-value bioisostere used in medicinal chemistry to modulate metabolic stability and lipophilicity.[1] However, its structural features create a "perfect storm" of reactivity challenges that defeat standard synthetic protocols.[1]
To successfully utilize this building block, one must understand the two competing forces at play:
-
Electronic Deactivation: The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the pyrrolidine nitrogen compared to the parent heterocycle.
-
Steric Shielding: The gem-dimethyl group at C2 creates a "neopentyl-like" steric environment immediately adjacent to the nucleophilic nitrogen.[1]
Table 1: Physicochemical Impact of Substituents
| Feature | Structural Cause | Chemical Consequence | Solvent/Process Implication |
| Reduced Basicity | C3-Fluorine (-I effect) | pKa drops from ~11.3 (pyrrolidine) to ~7.5–8.0. | Nitrogen is less protonated at physiological pH but also a weaker nucleophile.[1] |
| Steric Hindrance | C2-Methyls (gem-dimethyl) | Blocks nucleophilic approach trajectory.[1] | Reaction rates for amide coupling/SNAr are retarded by orders of magnitude.[1] |
| Volatility | Low MW + Fluorination | High vapor pressure in free-base form.[1] | Critical: Avoid evaporative concentration of the free base; use salts or solutions. |
| Lipophilicity | C-F and C-Me bonds | Increased logP compared to pyrrolidine.[1] | Improved solubility in DCM/EtOAc; reduced water solubility of the free base.[1] |
Solvent Selection Strategy
The choice of solvent is not merely about solubility; it is about transition state stabilization and kinetic acceleration .[1] Because this amine is sterically hindered and electronically deactivated, reactions that are usually fast (e.g., amide coupling) become sluggish.[1]
A. For Amide Coupling (Acylation)
Standard DCM/EDC conditions often fail due to slow kinetics.[1]
-
Recommended Solvent: DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) .[1]
-
Rationale:
-
Dipolar Aprotic Nature: These solvents solvate cations well but leave the nucleophilic anion (or neutral amine) "naked" and more reactive.
-
Solubility: The HCl salt of the amine is sparingly soluble in DCM or THF but highly soluble in DMF.
-
Concentration: High solubility allows for high-concentration reactions (0.2–0.5 M), which drives bimolecular reaction kinetics (
).
-
B. For Nucleophilic Aromatic Substitution (SNAr)
The amine is a poor nucleophile; high energy input is required.[1]
-
Recommended Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .
-
Rationale:
-
Thermal Stability: These reactions often require temperatures >100°C to overcome the steric barrier of the 2,2-dimethyl group.
-
Mechanism: DMSO stabilizes the Meisenheimer complex intermediate in SNAr reactions.[1]
-
C. For Handling & Purification[1][8][9][10]
-
Free-Basing Solvent: MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .
-
Workup Solvent: Ethyl Acetate/Heptane .[1] The lipophilic nature of the fluorines allows the compound to be extracted easily from aqueous layers.
Decision Logic & Workflows
The following diagrams illustrate the decision-making process for solvent selection and the specific workflow for amide coupling, which is the most common bottleneck.
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on reaction type and starting material form.
Diagram 2: High-Efficiency Coupling Workflow
Caption: Optimized protocol for coupling sterically hindered fluorinated pyrrolidines using HATU/DMF.
Experimental Protocols
Protocol A: "In-Situ" Salt Utilization (Recommended)
Avoids isolation of the volatile free base.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv) [Preferred over EDC due to steric hindrance]
-
DIPEA (Diisopropylethylamine) (3.5 equiv)
-
Solvent: Anhydrous DMF (Concentration 0.2 M)
Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 eq only at this stage) to the acid mixture. Stir for 5 minutes at Room Temperature (RT). Color change to yellow/orange is typical.
-
Amine Addition: Add the 3,3-difluoro-2,2-dimethylpyrrolidine HCl salt directly as a solid to the reaction mixture.
-
Solubilization: Add the remaining DIPEA (2.0 eq). This drives the equilibrium to the free amine, which immediately reacts with the activated ester.
-
Reaction: Purge with nitrogen, cap, and stir.
-
Workup (DMF Removal): Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash the organic layer 3 times with 5% LiCl solution (this effectively removes DMF).[1] Wash once with sat.[1] NaHCO3 and once with Brine.[1] Dry over Na2SO4.[1]
Protocol B: Free-Basing (Only if necessary)
Use this only if the reaction is strictly intolerant of chloride ions or excess base.
Safety: The free base is volatile and has a faint, specific amine odor.[1] Perform in a fume hood.
-
Suspend the HCl salt in DCM (10 mL/g).
-
Add an equal volume of 1M NaOH (aq).[1]
-
Stir vigorously for 15 minutes.
-
Separate layers. Extract the aqueous layer 2x with DCM.[1]
-
Combine organics and dry over MgSO4 (Sodium sulfate can be too slow).[1]
-
Critical Step: Filter and concentrate under mild vacuum (400 mbar, 25°C bath). Do not go to full dryness. Stop when the solvent volume is reduced by 90% and use the resulting solution immediately, calculating concentration by mass balance or NMR.
References
-
Snahel, P., et al. (2013).[1] "Discovery of Dual Leucine Zipper Kinase (DLK) Inhibitors." Journal of Medicinal Chemistry, 58(1), 401–418.[1]
- Context: Describes the use of 3,3-difluoropyrrolidine scaffolds in kinase inhibitors and the impact on metabolic stability.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1]
- Context: Authoritative review on coupling reagents (HATU vs EDC) for sterically hindered amines.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]
- Context: Detailed analysis of the pKa modulation and lipophilicity changes induced by gem-difluoro and gem-dimethyl groups.
-
Reichardt, C., & Welton, T. (2011).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]
-
Context: Foundational text for understanding dipolar aprotic solvent effects (DMF/DMSO) on nucleophilic substitution rates.[1]
-
Troubleshooting & Optimization
Advanced Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethylpyrrolidine Substitutions
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As drug development increasingly relies on complex, sterically hindered aliphatic amines to improve pharmacokinetic profiles, 2,2-dimethylpyrrolidine has become a highly sought-after, yet notoriously difficult, building block.
This guide is designed for researchers and application scientists to troubleshoot, optimize, and successfully execute N-arylation and N-alkylation reactions involving this challenging substrate.
The Mechanistic Bottleneck: Why is 2,2-Dimethylpyrrolidine So Difficult?
2,2-Dimethylpyrrolidine is a saturated cyclic amine characterized by a gem-dimethyl group at the C2 position[1]. This specific substitution pattern creates a severe steric shield around the nucleophilic nitrogen atom. In classical
To overcome this, transition-metal catalysis (specifically the Buchwald-Hartwig amination) is required. However, even within palladium catalysis, the steric bulk of 2,2-dimethylpyrrolidine prevents coordination to the Pd(II) center if the wrong ligand is chosen.
Figure 1: Pd-Catalyzed Cycle Highlighting the Steric Bottleneck at Amine Coordination.
Troubleshooting Guide & FAQs
Q1: I am using BrettPhos, which is an excellent Buchwald-Hartwig ligand, but my yield with 2,2-dimethylpyrrolidine is <5%. Why? A1: While BrettPhos is exceptional for primary amines, its larger steric profile prevents bulky secondary amines like 2,2-dimethylpyrrolidine from coordinating to the Palladium(II) center[2]. The smaller steric hindrance of Pd-RuPhos is specifically what contributes to its high catalytic activity for hindered secondary amines[3]. Switch your ligand to RuPhos.
Q2: Why do standard bidentate ligands (e.g., BINAP, dppf) fail completely? A2: Bidentate ligands create a tight, rigid coordination sphere around the palladium center. While oxidative addition of the aryl halide occurs normally, the bulky 2,2-dimethylpyrrolidine cannot penetrate the coordination sphere to form the crucial Pd-amido complex. Monodentate biaryl phosphine ligands like RuPhos are required because they can dynamically adjust their conformation to accommodate the amine.
Q3: I am observing significant amounts of reduced aryl halide (dehalogenation) instead of the desired product. How do I fix this?
A3: Dehalogenation implies that
-
Ensure absolute anhydrous conditions: Trace water acts as a hydride source.
-
Increase amine concentration: Drive the equilibrium toward the Pd-amido complex.
-
Verify Ligand Choice: RuPhos accelerates reductive elimination for hindered secondary amines, minimizing the time the complex spends in a state vulnerable to
-hydride elimination[4].
Q4: What is the optimal base for this coupling?
A4: Sodium tert-butoxide (NaOtBu) is the standard and most effective base for driving the deprotonation step. If your substrate contains base-sensitive functional groups (e.g., esters, enolizable ketones), switch to LiHMDS or use weaker bases like
Quantitative Data: Ligand Selection Matrix
Selecting the correct ligand is a matter of matching the cone angle and electronic properties to the substrate. The table below summarizes why RuPhos is the definitive choice for 2,2-dimethylpyrrolidine.
| Ligand | Cone Angle (Free Ligand) | Primary Amine Efficacy | Hindered Sec. Amine Efficacy | Relative Reductive Elimination Rate |
| RuPhos | 201.54°[4] | Moderate | Excellent | Very Fast |
| BrettPhos | >220° | Excellent | Poor | Fast |
| BINAP | ~130° (Bite Angle 92°) | Good | Very Poor | Slow |
| XPhos | ~212° | Good | Moderate | Fast |
Validated Experimental Protocol: N-Arylation of 2,2-Dimethylpyrrolidine
This protocol provides a self-validating system for the coupling of 2,2-dimethylpyrrolidine with an electron-neutral aryl chloride using a Pd/RuPhos catalyst system.
Materials Required:
-
Aryl Chloride (1.0 equiv)
-
2,2-Dimethylpyrrolidine (1.2 - 1.5 equiv)
- (1.0 - 2.0 mol% Pd)
-
RuPhos (2.0 - 4.0 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Glovebox or Schlenk line): To an oven-dried vial equipped with a magnetic stir bar, add
and RuPhos. Add a small volume of anhydrous toluene.-
Causality: Pre-mixing allows the biaryl phosphine to displace the dba ligands before introducing the bulky amine.
-
Self-Validation: The solution should transition from a dark purple/red suspension to a deep, homogeneous brown/red solution, indicating successful ligand exchange.
-
-
Substrate Addition: Add the aryl chloride and 2,2-dimethylpyrrolidine to the active catalyst solution.
-
Base Addition: Add NaOtBu in one portion. Seal the vial with a Teflon-lined septum cap.
-
Causality: NaOtBu is added last to prevent premature degradation of the catalyst or base-catalyzed side reactions before the active Pd(0) species is fully formed.
-
-
Heating & Monitoring: Move the vial to a pre-heated block at 85–100 °C. Stir vigorously for 12–24 hours.
-
Self-Validation: Monitor the reaction via LC-MS or TLC. The complete disappearance of the aryl chloride peak confirms successful oxidative addition and turnover.
-
-
Quench & Workup: Cool the reaction to room temperature. Open the vial to expose the contents to air and dilute with ethyl acetate.
-
Self-Validation: Upon opening the vial and exposing the active Pd species to oxygen, a gradual color change from brown to purple will occur[5]. This is a visual confirmation that the active palladium catalyst was alive and present at the end of the reaction.
-
-
Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
References
1.[4] 4 2.[3]3 3.[5]5 4.[2]2 5.[1]1
Sources
Technical Support Center: Troubleshooting Defluorination in Fluorinated Pyrrolidine Synthesis
Welcome to the Advanced Troubleshooting Guide for fluorinated pyrrolidine synthesis. The strategic incorporation of fluorine into the pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and increase lipophilicity 1. However, the lability of the C–F bond under specific synthetic conditions frequently leads to undesired defluorination side reactions.
This guide provides mechanistic insights, diagnostic workflows, and validated protocols to help you suppress defluorination and maximize your synthetic yields.
Diagnostic Workflow for Defluorination
Use the following decision tree to identify the mechanistic pathway responsible for C–F bond cleavage in your specific reaction conditions.
Figure 1: Diagnostic decision tree for identifying and resolving defluorination pathways.
Troubleshooting Guides & FAQs
Issue 1: Base-Mediated HF Elimination (E1cb Pathway)
Q: During the nucleophilic substitution of my fluorinated pyrrolidine intermediate, I am observing a significant amount of pyrroline (alkene) byproduct. How do I prevent this?
Expert Analysis: The highly electronegative fluorine atom significantly increases the acidity of adjacent (
Solution:
-
Attenuate Base Strength: Switch from strong alkaline bases to milder, non-nucleophilic bases like DBU or K
CO . -
Reagent Selection in Deoxofluorination: If the elimination occurs during the initial fluorination of a hydroxypyrrolidine, avoid DAST (Diethylaminosulfur trifluoride). DAST generates highly acidic/basic microenvironments that promote elimination. Instead, use XtalFluor-E combined with DBU, which provides a controlled, less basic environment, significantly reducing the elimination side product 2.
Issue 2: Spontaneous Defluorination of 2-Fluoropyrrolidines
Q: I successfully synthesized a 2-fluoropyrrolidine, but it degrades back to an unfluorinated species or polymerizes within hours. What is causing this instability?
Expert Analysis: 2-Fluoropyrrolidines are inherently unstable due to anchimeric assistance from the adjacent nitrogen lone pair. The lone pair pushes electron density toward the C2 carbon, expelling the fluoride ion to form a highly reactive iminium intermediate 3.
Solution:
-
Mandatory N-Protection: You must protect the pyrrolidine nitrogen prior to the fluorination step. Electron-withdrawing protecting groups such as Carbamates (Boc, Cbz), Tosylates (Ts), or Carboxylates pull electron density away from the nitrogen, disabling the lone-pair push and stabilizing the C–F bond for long-term storage 3.
Issue 3: Reductive Defluorination in Photoredox Catalysis
Q: I am attempting a late-stage photoredox functionalization on a trifluoromethylpyrrolidine, but I am losing fluorine atoms (yielding difluoromethyl or fully defluorinated products). Why?
Expert Analysis: The generation of radical anion species via single-electron transfer (SET) is a known method for intentional defluorination 4. If your photocatalyst (e.g., highly reducing Iridium complexes like
Solution:
-
Tune the Photocatalyst: Select a photocatalyst with a milder reduction potential (e.g., Ru(bpy)
or tuned Ir-complexes) that is sufficient to activate your target functional group but insufficient to reduce the C–F bond. -
Solvent and Additive Control: Avoid the use of strong organic radical-reducing agents (like Potassium naphthalenide) or sacrificial electron donors that generate overly potent reductants in situ 4.
Issue 4: Transition-Metal Catalyzed C–F Activation
Q: During a cross-coupling reaction to arylate the pyrrolidine ring, my C–F bond is being cleaved instead of the intended C–Br bond.
Expert Analysis: Certain transition metals, particularly electron-rich zero-valent Nickel species, have a high affinity for C–F bonds. They can undergo oxidative addition into the C–F bond, forming a metallacyclopentene intermediate that rapidly undergoes
Solution:
-
Orthogonal Catalysis: Switch from Nickel to Palladium. Palladium catalysts generally exhibit orthogonal reactivity, readily activating C–Br or C–I bonds while leaving aliphatic and aromatic C–F bonds completely intact 5.
Quantitative Data: Reagent Impact on Elimination Side Reactions
The choice of fluorinating agent and promoter is critical in preventing E1cb elimination during the synthesis of 3-fluoropyrrolidines from 3-hydroxypyrrolidines. The table below summarizes the impact of reagent selection on the product-to-elimination ratio.
| Starting Material | Fluorinating Reagent | Promoter | Yield of 3-Fluoropyrrolidine (%) | Elimination Byproduct Ratio | Stability / Handling |
| (R)-N-Cbz-3-hydroxypyrrolidine | DAST | None | 55% | High (approx. 2:1) | Hazardous, exothermic |
| (R)-N-Cbz-3-hydroxypyrrolidine | Deoxo-Fluor | None | 62% | Moderate (approx. 5:1) | Liquid, reactive |
| (R)-N-Cbz-3-hydroxypyrrolidine | XtalFluor-E | Et | 71% | Low | Solid, bench-stable |
| (R)-N-Cbz-3-hydroxypyrrolidine | XtalFluor-E | DBU | 84% | Trace / None | Solid, bench-stable |
Data synthesized from comparative deoxofluorination studies demonstrating XtalFluor-E's superiority in minimizing elimination side reactions 2.
Step-by-Step Methodologies
Protocol: Synthesis of (S)-N-Cbz-3-fluoropyrrolidine without Defluorination/Elimination
This self-validating protocol utilizes XtalFluor-E and DBU to prevent the base-mediated defluorination and elimination commonly seen with DAST 2.
Materials:
-
(R)-N-Cbz-3-hydroxypyrrolidine (1.0 mmol, >99.9% ee)
-
XtalFluor-E (1.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (3.0 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with inert Nitrogen gas.
-
Dissolution: Dissolve (R)-N-Cbz-3-hydroxypyrrolidine (221 mg, 1.0 mmol) in 3.0 mL of anhydrous DCM.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to −78 °C.
-
Causality: Low temperature minimizes the kinetic energy available for the E1cb elimination pathway.
-
-
Addition of Promoter: Inject DBU (224
L, 1.5 mmol) dropwise into the cooled solution. -
Addition of Fluorinating Agent: Add XtalFluor-E (344 mg, 1.5 mmol) in one portion.
-
Causality: XtalFluor-E acts as a stable dialkylaminodifluorosulfinium salt. DBU facilitates the activation of the alcohol without creating the highly basic fluoride microenvironment that DAST produces, thereby suppressing defluorination.
-
-
Reaction Phase: Stir the mixture under nitrogen at −78 °C for 30 minutes. Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 24 hours.
-
Quenching: Quench the reaction by adding a 5% aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes to neutralize any residual acidic species.
-
Extraction & Purification: Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure (S)-N-Cbz-3-fluoropyrrolidine.
References
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling ACS Publications - The Journal of Organic Chemistry[Link]
-
Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry ChemRxiv[Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation Beilstein Journal of Organic Chemistry[Link]
-
Applications of Fluorine in Medicinal Chemistry ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
troubleshooting low reactivity of 3,3-difluoro-2,2-dimethylpyrrolidine amine
Executive Summary: The "Double Trouble" Motif
Welcome to the Technical Support Center. You are likely reading this because your standard reaction protocols (HATU couplings, standard SNAr, or reductive aminations) have failed with 3,3-difluoro-2,2-dimethylpyrrolidine (CAS: 163457-23-6).[1]
Do not assume operator error. This building block presents a unique "perfect storm" of kinetic inhibition:
-
Steric Wall (Kinetic): The gem-dimethyl group at the
-position (C2) creates a massive steric barrier adjacent to the nucleophilic nitrogen. -
Electronic Deactivation (Thermodynamic): The gem-difluoro group at C3 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity and nucleophilicity of the amine.[1]
This guide provides validated protocols to overcome these specific barriers.
Part 1: Diagnostic & Decision Matrix
Before altering your chemistry, confirm the state of your reagent.[2]
Q1: My LCMS shows no product, only starting material. Is the amine dead? A: It is likely not "dead," but it is dormant.[2] This amine is typically supplied as a Hydrochloride (HCl) salt .[2][3]
-
The Trap: Because of the steric bulk around the nitrogen, standard organic bases (DIPEA, TEA) may struggle to deprotonate the HCl salt efficiently in non-polar solvents, or the resulting free base may be slow to enter the catalytic cycle.
-
Immediate Action: Ensure you are using a sufficient excess of base (3–5 equiv) or, preferably, free-base the amine beforehand . Partition the salt between CH₂Cl₂ and 1M NaOH, dry the organic layer, and use the free amine immediately.
Q2: Which reaction class are you attempting? Use the decision tree below to navigate to the correct troubleshooting section.
Figure 1: Troubleshooting decision matrix for 3,3-difluoro-2,2-dimethylpyrrolidine reactivity issues.
Part 2: Amide Coupling Troubleshooting
The Issue: Standard reagents like HATU, EDC, or PyBOP create an "active ester" (e.g., O-At or O-Bt).[1] The bulky 2,2-dimethyl group on your amine prevents it from approaching this bulky active ester intermediate.[2] The transition state is too crowded.[2]
Q3: HATU failed. What is the "Gold Standard" for this amine? A: You must switch to Acid Fluorides or Acid Chlorides .[2] These electrophiles are smaller than HOBt/HOAt esters, allowing the hindered amine to attack.[2]
Protocol A: The TFFH (Acid Fluoride) Method
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acid fluoride in situ.[2] This is often the only method that works for this specific amine scaffold [1].
-
Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous CH₂Cl₂ or DMF.
-
Add DIPEA (3.0 equiv). Stir for 30 min at 0°C to generate the acid fluoride (monitor by TLC/LCMS; acid fluorides are often stable).
-
Add 3,3-difluoro-2,2-dimethylpyrrolidine (1.2 equiv).
-
Add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Heat to 40–60°C if necessary.
Protocol B: Ghosez’s Reagent (Acid Chloride)
If TFFH fails, generate the acid chloride strictly using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] It is neutral and avoids the acidic byproducts of oxalyl chloride/thionyl chloride that can degrade sensitive substrates [2].[2]
| Reagent | Steric Tolerance | Electronic Activation | Recommendation |
| HATU/COMU | Low | High | Avoid (Too bulky) |
| T3P (PPA) | Medium | High | Second Choice (Use with Pyridine) |
| TFFH (Acid Fluoride) | High | High | First Choice |
| Ghosez's Reagent | Very High | Very High | "Nuclear Option" |
Part 3: SNAr and Alkylation Troubleshooting
The Issue: The amine is a poor nucleophile (pKa ~7.5 vs. ~11.3 for pyrrolidine) [3]. It will not displace halides from aromatic rings unless the ring is extremely electron-deficient (e.g., 2,4-dinitrohalobenzene).[1]
Q4: Can I use standard base (K₂CO₃) and heat for SNAr? A: Rarely.[2] The high temperatures required (often >120°C) usually lead to decomposition before substitution.[2]
Q5: Which Buchwald-Hartwig conditions work? A: You need a ligand that creates a spacious binding pocket but promotes reductive elimination.[2]
-
Ligand: RuPhos or BrettPhos .[2] These are bulky, electron-rich phosphines designed for secondary amines.[1][2]
-
Pre-catalyst: Use RuPhos Pd G4 or BrettPhos Pd G4 to ensure rapid initiation.[2]
-
Base: NaOtBu or LHMDS .[2] Weak bases (Carbonates) often fail because they cannot deprotonate the Pd-amine complex efficiently in this hindered environment.[2]
Validated Protocol (Buchwald-Hartwig):
-
Charge vial with Aryl Bromide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (2–5 mol%).[2]
-
Purge with Argon/Nitrogen (Oxygen kills this catalyst).[2]
-
Add anhydrous Toluene or 1,4-Dioxane (0.2 M).
-
Heat to 80–100°C for 2–16 h.
Part 4: Reductive Amination
The Issue: Formation of the imine (the first step) is unfavorable due to the steric clash between the carbonyl and the 2,2-dimethyl group.
Q6: STAB (Sodium Triacetoxyborohydride) isn't working. Why? A: STAB is a mild reducing agent that relies on equilibrium imine formation.[2] If the imine doesn't form, STAB has nothing to reduce.[2]
Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [4].
Protocol:
-
Mix Ketone/Aldehyde (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or concentrated THF.
-
Stir at room temperature (or 50°C) for 6–12 hours. Do not add reducing agent yet.
-
Dilute with MeOH or EtOH.[2]
-
Add NaBH₄ (2.0 equiv) carefully (exothermic).
-
Quench with aqueous NaOH or Rochelle's salt solution to break the Titanium emulsion.
Part 5: Physicochemical Reference Data
To understand why you are seeing these results, compare the properties of the target amine with standard pyrrolidine.
| Property | Pyrrolidine | 3,3-difluoro-2,2-dimethylpyrrolidine | Impact on Reactivity |
| pKa (Conj.[1] Acid) | ~11.3 | ~7.0 – 7.5 (Predicted) | Reduced basicity; requires stronger bases.[2] |
| Nucleophilicity (N) | High | Very Low | Sluggish SN2/SNAr rates.[2] |
| Steric Bulk (A-value) | Low | High | Blocks attack on bulky electrophiles (HATU).[2] |
| C-F Effect | None | -I Inductive | Pulls electron density from Nitrogen.[1][2] |
References
-
Carpino, L. A., et al. (1995).[2] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis."[2] Journal of the American Chemical Society.[2] Link[1]
-
Ghosez, L., et al. (1979).[2] "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. Link[1]
-
Hagmann, W. K. (2008).[2] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses pKa modulation by fluorine). Link[1]
-
Mattson, R. J., et al. (1990).[2] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry. Link[1]
For further assistance, please contact the Chemistry Applications Team with your specific substrate structure and LCMS data.
Sources
Technical Support Center: 3,3-Difluoro-2,2-dimethylpyrrolidine Handling
Case ID: #DFP-22-HCl-Removal Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Desalting Protocols for 3,3-difluoro-2,2-dimethylpyrrolidine HCl[1]
Critical Properties & Safety Brief (Read First)
Before initiating any desalting workflow, you must understand the unique physicochemical environment created by the gem-difluoro and gem-dimethyl motifs.[1] This is not a standard pyrrolidine desalting.[1]
The "Fluorine Effect" on Basicity
Unlike unsubstituted pyrrolidine (
-
Estimated
: ~7.5 – 8.5 (vs. ~11 for pyrrolidine).[1] -
Implication: You do not need aggressive bases (like 10M NaOH) to deprotonate this salt.[1] Milder bases (pH 10-11) are sufficient and safer.[1]
Volatility Warning
Severity: HIGH. The free base of this compound is a low-molecular-weight, lipophilic amine.[1]
-
Risk: High vacuum or prolonged rotary evaporation will strip your product along with the solvent.[1]
-
Countermeasure: Never evaporate to dryness.[1] Always keep the free base in solution or use controlled vacuum ( >100 mbar) at low temperatures (< 30°C).[1]
Method Selection Guide
Use the following decision matrix to select the protocol best suited for your downstream application.
Figure 1: Decision Matrix for selecting the optimal desalting strategy based on scale and downstream requirements.
Protocol A: Biphasic Liquid-Liquid Extraction (Standard)
Best for: Scales >1g, general synthetic use.[1]
Reagents
-
Base: Saturated Potassium Carbonate (
) or 2M NaOH.-
Why
? The high ionic strength helps "salt out" the organic amine, pushing it into the organic phase.[1]
-
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
-
Why DCM? Fluorinated amines often exhibit better solubility in halogenated solvents.[1]
-
Step-by-Step Workflow
-
Dissolution: Dissolve the HCl salt in the minimum amount of water (e.g., 5 mL per gram).[1]
-
Basification: Add Saturated
slowly with stirring until pH > 11.-
Note: The solution may become cloudy as the free base oils out.[1]
-
-
Extraction:
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (
). -
Concentration (CRITICAL):
Protocol B: Solid Phase Extraction (SCX)
Best for: Small scale (<500mg), removal of non-basic impurities, high-throughput.[1]
Mechanism
Strong Cation Exchange (SCX) resins (sulfonic acid based) capture the amine.[1] Non-basic impurities wash through.[1] The amine is released using ammonia.[1]
Step-by-Step Workflow
-
Conditioning: Wash the SCX cartridge with Methanol (MeOH).[1]
-
Loading: Dissolve the HCl salt in MeOH (or water/MeOH mix) and load onto the cartridge.
-
Observation: The amine binds; HCl passes through.[1]
-
-
Washing: Flush with 2-3 column volumes of MeOH.
-
Result: Removes neutral/acidic impurities.[1]
-
-
Elution: Elute with 2M Ammonia in Methanol (commercially available).
-
Chemistry:
.[1]
-
-
Recovery: The eluate contains the clean free base in MeOH.[1]
Protocol C: Non-Aqueous Scavenging (In-Situ)
Best for: Water-sensitive downstream reactions (e.g., acylations, alkylations) where isolation is risky.[1]
Concept
Instead of isolating the volatile free base, generate it inside the reaction solvent and filter off the inorganic byproducts.[1]
Step-by-Step Workflow
-
Suspension: Suspend the HCl salt in your reaction solvent (e.g., THF, DCM, or DMF).[1]
-
Scavenger Addition: Add 3-4 equivalents of polymer-bound carbonate (e.g., MP-Carbonate) or finely ground anhydrous
.[1] -
Agitation: Stir at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a fritted funnel or Celite pad.
-
Usage: The filtrate is a solution of the free base, ready for electrophile addition.[1]
Troubleshooting & FAQs
Q1: I rotovapped my extract and the flask is empty. Where is my compound?
A: You likely evaporated it.[1] The 3,3-difluoro-2,2-dimethylpyrrolidine free base is volatile.[1]
-
Fix: Check your solvent trap (the "bump trap" or receiver flask).[1] It might be there. If not, restart and use Protocol A , but stop concentrating while solvent remains. Determine the concentration via NMR (using an internal standard like mesitylene) rather than gravimetric weight.
Q2: I see low recovery even without evaporation.
A: This is likely a partition coefficient issue. The fluorine atoms increase lipophilicity, but the amine is still small.[1]
-
Fix: Saturate the aqueous layer with NaCl ("Salting Out") during Protocol A. This forces the organic amine into the DCM layer.[1]
Q3: Can I use triethylamine (TEA) to neutralize it in-situ?
A: Yes, but with a caveat.
-
Issue: If you add TEA, you generate TEA·HCl. If your downstream reaction is sensitive to acidic salts or if TEA competes as a nucleophile (unlikely vs. a secondary amine, but possible), this is messy.[1]
-
Recommendation: Use Protocol C (Inorganic base) to generate insoluble salts (KCl) that can be filtered away, leaving a clean solution.[1]
Data Summary Table
| Property | Value / Description | Impact on Protocol |
| Molecular Weight | ~135.15 (Free Base) | Low MW indicates volatility risk.[1] |
| Estimated pKa | 7.5 – 8.5 | Lower than pyrrolidine.[1] Weaker bases ( |
| Solubility (Salt) | High in Water, MeOH | Easy to load for SCX or dissolve for extraction.[1] |
| Solubility (Base) | High in DCM, Ether | Good for extraction, but requires "salting out" of aqueous phase.[1] |
| Stability | Good | 2,2-dimethyl blocks alpha-oxidation; 3,3-difluoro is chemically robust.[1] |
References
-
Chemical Properties of Fluorinated Pyrrolidines
-
Source: Ossila. "3,3-Difluoropyrrolidine hydrochloride Properties."[1]
- Relevance: Confirms the structural basis for pKa modulation and vol
-
-
pKa Modulation by Fluorine
-
General Protocols for Volatile Amines
-
Source: National Institutes of Health (PMC).[1] "Separation of Fluorinated Amino Acids... using HPLC."
- Relevance: Discusses the unique partition properties of heavily fluorinated molecules, supporting the recommend
-
Sources
- 1. 3,3-二氟吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Reaction Temperature for gem-Dimethyl Pyrrolidine Derivatives
Status: Operational Ticket Focus: Reaction Kinetics, Thermal Stability, and Stereochemical Integrity Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Steric-Kinetic Paradox
Welcome to the technical support hub for pyrrolidine synthesis. You are likely here because the gem-dimethyl group (3,3- or 2,2-substitution) is behaving unpredictably.[1]
The Core Conflict: The synthesis of gem-dimethyl pyrrolidines is governed by two opposing forces:
-
The Thorpe-Ingold Effect (The Helper): The gem-dimethyl group compresses internal bond angles (approx. 109.5°
<105°), theoretically accelerating cyclization by bringing reactive centers closer (entropic advantage) [1].[1] -
Steric Hindrance (The Hurdle): While ring closure is favored, the bulk of the methyl groups creates a high energy barrier for intermolecular attacks or substitutions, often requiring higher temperatures to initiate reaction, which paradoxically invites decomposition or racemization [2].[1]
This guide provides calibrated temperature protocols to navigate this landscape.
Critical Workflow: Lithiation-Trapping (Chiral Synthesis)[1]
Context: Many researchers use the Beak/O'Brien lithiation-trapping method to functionalize N-Boc pyrrolidines. The gem-dimethyl group introduces rigidity that affects the stability of the lithiated intermediate.
The Issue: Cryogenic Constraints
Historically, this reaction requires -78 °C to prevent the decomposition of the lithiated species. However, maintaining -78 °C on a kilogram scale is energetically costly and technically difficult.[1]
Optimization Protocol: The "High" Temperature Shift
Recent advancements allow this reaction to proceed at -20 °C to 0 °C without losing enantioselectivity (
Step-by-Step Optimization:
-
Solvent Switch: Replace Diethyl Ether (
) with 2-Methyltetrahydrofuran (2-MeTHF) .[1]-
Why: 2-MeTHF coordinates with Lithium more effectively, stabilizing the intermediate at higher temperatures compared to standard ethers [3].[1]
-
-
Reagent Selection: Use s-BuLi with a chiral diamine (e.g., (-)-sparteine or (+)-sparteine surrogate).[1][2][3]
-
Temperature Ramping:
-
Standard: Cool to -78 °C, add s-BuLi, stir 1 hr.
-
Optimized (2-MeTHF): Cool to -20 °C . Add s-BuLi. CRITICAL: Reduce lithiation time to <5 minutes before adding the electrophile. The higher T increases kinetics, meaning the lithiated species forms faster but also degrades faster [3].[1]
-
Visualization: Batch vs. Flow Optimization
The following diagram illustrates the decision logic for shifting from cryogenic batch to continuous flow for better thermal control.
Figure 1: Decision matrix for optimizing lithiation temperature based on scale and reactor type. Note the drastic reduction in residence time required at higher temperatures [3].
Critical Workflow: Cyclization (Paal-Knorr & [3+2])
Context: Constructing the ring from acyclic precursors. The Trap: Users often crank the temperature to force the reaction, leading to furan formation (in Paal-Knorr) or polymerization .[1]
Troubleshooting Guide: Temperature vs. Side Products
| Symptom | Probable Cause | Temperature Diagnosis | Corrective Action |
| Furan Byproduct | Dehydration of enol intermediate (Paal-Knorr). | Too High (>100 °C) | Reduce T to 60–80 °C . Add mild acid catalyst (Acetic Acid) to lower activation energy without requiring high heat [4].[1] |
| Low Conversion | Steric bulk of gem-dimethyl prevents nucleophilic attack. | Too Low (<40 °C) | Do NOT just heat. Switch solvent to high-boiling polar aprotic (DMF/DMSO) to increase rate constant |
| Elimination (Alkene) | E2 elimination competes with cyclization ( | Too High | Lower T. Use a less bulky base.[1] High T favors elimination (entropy).[1] |
The "Goldilocks" Zone for [3+2] Cycloaddition
For Iridium-catalyzed azomethine ylide cycloadditions (a modern green approach):
-
Standard: Ambient temperature (25 °C).
-
Gem-Dimethyl Optimization: If the gem-dimethyl group is on the dipolarophile, reactivity drops.
-
Protocol: Increase T to 60 °C . Do not exceed 80 °C, as diastereoselectivity degrades significantly above this threshold [5].[1]
FAQ: Specific User Scenarios
Q: I am scaling up a 3,3-dimethylpyrrolidine synthesis, and the yield dropped by 30% compared to the gram scale. Why? A: This is likely a heat transfer failure .[1] The formation of the pyrrolidine ring is exothermic. On a large scale, localized "hotspots" exceed the degradation threshold of your intermediate.[1]
-
Fix: Use Dosing Control .[1] Do not add reagents all at once. Add the limiting reagent slowly while monitoring internal temperature (keep
).[1]
Q: My 2,2-dimethylpyrrolidine is racemizing during workup.
A: The gem-dimethyl group at the 2-position increases the acidity of the adjacent
-
Fix: Ensure your quench and workup are performed at 0 °C .[1] Avoid strong bases during extraction.[1]
Q: Does the Thorpe-Ingold effect mean I can always run reactions colder? A: Not always. While the equilibrium favors the ring, the kinetics of getting there can still be slow due to the steric bulk of the methyl groups blocking the trajectory of attack.
-
Rule of Thumb: Expect to need +10 °C to +20 °C higher than the non-methylated analog for intermolecular steps, but you may be able to run intramolecular closure cooler [1].[1]
Diagnostic Workflow: Low Yield Investigation
Use this logic flow to diagnose temperature-related failures in your synthesis.
Figure 2: Diagnostic logic for distinguishing between kinetic barriers (requires heat/solvent change) and thermodynamic instability (requires cooling).
References
-
Jung, M. E., & Piizzi, G. (2005).[1][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1][4] Link[1]
-
Kostal, J., & Jorgensen, W. L. (2010).[1][4] Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[5] Journal of the American Chemical Society, 132(25), 8766–8773.[1] Link[1]
-
Kwong, A., Firth, J. D., Farmer, T. J., & O'Brien, P. (2021).[1][6] Rapid "high" temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Tetrahedron, 76, 131899.[1] Link[1][6]
-
BenchChem Technical Support. (2025). Preventing side reactions in pyrrolidine synthesis: Paal-Knorr Furan Formation. Link[1]
-
Craythorne, C. I., et al. (2025).[1] General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. PMC - NIH. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. comporgchem.com [comporgchem.com]
- 5. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine - White Rose Research Online [eprints.whiterose.ac.uk]
minimizing racemization during 3,3-difluoro-2,2-dimethylpyrrolidine coupling
Technical Support Center: 3,3-Difluoro-2,2-Dimethylpyrrolidine Coupling
Executive Summary: The "Perfect Storm" of Coupling
Subject: Minimizing Racemization and Optimizing Yields with 3,3-Difluoro-2,2-Dimethylpyrrolidine.
The Challenge: Coupling 3,3-difluoro-2,2-dimethylpyrrolidine to a chiral carboxylic acid presents a dual kinetic barrier:
-
Steric Hindrance: The gem-dimethyl group at the C2 position creates significant steric bulk directly adjacent to the nucleophilic nitrogen.
-
Electronic Deactivation: The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (
), significantly lowering the pKa (estimated ~7.5–8.5 vs. ~11.3 for pyrrolidine) and nucleophilicity of the amine.
The Consequence:
These factors drastically reduce the rate of aminolysis (
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing <10% conversion using standard EDC/NHS or HATU/DIPEA conditions. Is the amine dead? A: The amine is not dead; it is effectively "dormant" due to the electronic/steric mismatch.
-
Diagnosis: The activated ester formed by EDC or HATU hydrolyzes or rearranges faster than your hindered amine can attack it.
-
Solution: You must switch to a coupling agent that generates a more reactive intermediate or drives the equilibrium forward.
-
Recommendation: Switch to T3P (Propylphosphonic anhydride) . T3P acts as a water scavenger and drives the reaction in a kinetically favorable manner for hindered amines.
-
Alternative: Convert the acid to an Acid Fluoride (using TFFH or Cyanuric Fluoride). Acid fluorides are smaller and more electrophilic than active esters, often bypassing the steric clash of the gem-dimethyl group.
-
Q2: My conversion is good, but the chiral acid partner is 20-40% racemized. How do I stop this? A: Racemization here is a symptom of "base overload" relative to the reaction rate.
-
Mechanism: You are likely using DIPEA (DIEA) or TEA. With a slow coupling rate, these strong, unhindered bases abstract the
-proton of the activated acid (via the oxazolone intermediate). -
Solution:
-
Change the Base: Switch to 2,4,6-Collidine (TMP) . It is sterically hindered and less likely to abstract the
-proton but sufficient to deprotonate the amine salt. -
Eliminate Pre-activation: Do not pre-activate the acid with the base and coupling agent.[1] Add the base last or simultaneously with the amine to minimize the lifetime of the vulnerable activated species in the absence of the nucleophile.
-
Q3: I see a new impurity by LCMS that matches the mass of the product + 98 Da (or similar). What is this? A: This is likely a stable Active Ester Adduct or a Guanidinium byproduct (if using HATU/HBTU).
-
Cause: Because the amine is so slow, the active ester (e.g., O-At or O-Bt ester) is stable enough to be isolated or react with trace contaminants. If using uronium salts (HATU), the amine can react with the coupling reagent itself (guanidinylation) rather than the acid.
-
Fix: Switch to phosphonium reagents (PyAOP) or T3P to avoid guanidinylation.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" T3P Method (Low Racemization)
Best for: Highly valuable chiral acids where enantiopurity is paramount.
Reagents:
-
Acid: 1.0 equiv[2]
-
Amine (3,3-difluoro-2,2-dimethylpyrrolidine): 1.1 – 1.2 equiv
-
T3P (50% w/w in EtOAc or DMF): 2.0 – 3.0 equiv
-
Base: Pyridine (mild) or 2,4,6-Collidine (hindered)
-
Solvent: EtOAc or 2-MeTHF (T3P works best in non-polar/aprotic solvents)
Step-by-Step:
-
Dissolution: Dissolve the Chiral Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
-
Cooling: Cool the mixture to 0 °C. Lower temperature favors the kinetic coupling over thermodynamic racemization.
-
Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.
-
Activation: Dropwise add T3P solution (2.0 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Self-Validation Checkpoint: Monitor by LCMS at 1 hour. If <5% product, add 1.0 equiv more T3P and warm to 35 °C.
-
-
Workup: Dilute with EtOAc, wash with water, 0.5M HCl (to remove pyridine), and brine.
Protocol B: The High-Reactivity Acid Fluoride Method
Best for: Extremely unreactive amines where T3P fails.
Reagents:
-
Acid: 1.0 equiv[2]
-
TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate): 1.1 equiv
-
Base: DIPEA (Use sparingly, 2.5 equiv)
-
Amine: 1.2 equiv
Step-by-Step:
-
Activation: Dissolve Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM under Nitrogen.
-
Formation: Add DIPEA (1.0 equiv only) at 0 °C. Stir for 30 mins.
-
Self-Validation Checkpoint: Aliquot into MeOH. Check LCMS for the Methyl Ester (indicates Acid Fluoride was formed).
-
-
Coupling: Add the Amine (1.2 equiv) and remaining DIPEA (1.5 equiv).
-
Completion: Stir at RT for 2–4 hours. Acid fluorides are highly reactive and usually couple faster than oxazolone formation occurs.
Part 3: Data & Decision Support
Table 1: Coupling Agent Selection Matrix
| Reagent System | Reactivity | Racemization Risk | Suitability for This Amine | Notes |
| EDC / HOBt | Low | Moderate | Poor | Kinetics too slow; high failure rate. |
| HATU / DIPEA | High | High | Moderate | Good conversion, but high risk of racemization due to basicity. |
| HATU / Collidine | High | Low-Moderate | Good | Collidine minimizes proton abstraction. |
| T3P / Pyridine | Moderate | Very Low | Excellent | Best balance. Acidic byproducts suppress racemization. |
| TFFH (Acid F) | Very High | Low | Excellent | Sterically small electrophile overcomes the gem-dimethyl bulk. |
Racemization Mechanism & Intervention[1][3][4][5]
Caption: Figure 1. The "Danger Zone" (Red) is entered when Amine Attack (Green) is slower than Oxazolone formation. Using hindered bases (Collidine) blocks the Enolization step.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Biallas, P., Yamazaki, K., & Dixon, D. J. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 24(15), 2822–2826. (Context on synthesis/utility of this scaffold). Link[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: 19F NMR of 3,3-Difluoro-2,2-dimethylpyrrolidine
Executive Summary
3,3-Difluoro-2,2-dimethylpyrrolidine represents a specialized fluorinated scaffold in medicinal chemistry, distinct from its non-methylated analog (3,3-difluoropyrrolidine) by the introduction of a gem-dimethyl group adjacent to the nitrogen and the fluorine-bearing carbon. This structural modification induces the Thorpe-Ingold effect (gem-dialkyl effect), restricting ring flexibility and locking the pyrrolidine pucker.
For drug developers, this molecule offers a dual advantage: metabolic stability (blocking C3 oxidation) and conformational control (vectoring substituents). This guide provides the technical specifications, 19F NMR characterization protocols, and comparative data necessary to validate this building block in synthesis.
Part 1: Structural Analysis & The Fluorine Signature
The Structural Logic
The 19F NMR signal of this molecule is defined by the interplay between the electron-withdrawing fluorine atoms and the steric bulk of the adjacent gem-dimethyl group.
-
Electronic Environment: The fluorine atoms at C3 are geminal. In a rapidly inverting 5-membered ring, they might appear equivalent. However, the bulky 2,2-dimethyl group creates a high barrier to ring inversion, often rendering the two fluorine atoms diastereotopic (magnetically non-equivalent), resulting in an AB coupling pattern rather than a simple singlet or triplet.
-
Steric Compression: The 2,2-dimethyl group exerts a deshielding influence compared to the "naked" 3,3-difluoropyrrolidine, typically shifting the resonance slightly downfield.
Visualization of the Scaffold
The following diagram illustrates the structural comparison and the resulting conformational lock that influences the NMR signal.
Figure 1: Structural relationship showing how the gem-dimethyl group locks conformation, leading to distinct 19F NMR splitting patterns.
Part 2: Comparative 19F NMR Data
The following table contrasts the target molecule with its primary alternatives. Note that chemical shifts are solvent-dependent; values below are referenced to CFCl₃ (0 ppm) or C₆F₆ (-164.9 ppm converted).
Table 1: Chemical Shift Comparison ( )
| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] | Multiplicity | Key Feature |
| 3,3-Difluoro-2,2-dimethylpyrrolidine (HCl) | Target | -105 to -115 | AB System or Broad Singlet | Steric Lock / Diastereotopic Fs |
| 3,3-Difluoropyrrolidine (HCl) | Alternative | -103.0 | Quintet / Broad | Flexible Ring |
| 3,3-Difluoropiperidine (HCl) | 6-Membered | -114.0 | Multi-peak | Chair Conformation |
| 4,4-Difluoro-2,2-dimethylpyrrolidine | Isomer | -100 to -105 | Triplet of Triplets | F is distal to gem-dimethyl |
Technical Insight: In 3,3-difluoro-2,2-dimethylpyrrolidine , the proximity of the methyl groups to the fluorines (C2-C3 bond) often causes a deshielding effect relative to the 3,3-difluoropiperidine, but the ring strain of the 5-membered ring keeps it distinct. If the nitrogen is protected (e.g., N-Boc), the rotamers of the carbamate can further split the signals, creating a complex spectrum of two AB systems.
Part 3: Experimental Protocol (Self-Validating)
To ensure the data you generate is accurate and reproducible, follow this "Self-Validating" protocol. This method uses an internal standard to eliminate referencing errors, which are common in 19F NMR due to the lack of a solvent lock signal in non-deuterated solvents or drift.
Reagents & Setup
-
Solvent: DMSO-d₆ (preferred for solubility of HCl salts) or CDCl₃ (for free base/N-Boc).
-
Internal Standard:
-Trifluorotoluene ( ppm). Why? It is chemically inert and distinct from the -100 ppm region. -
Concentration: 10-20 mg of sample in 0.6 mL solvent.
Workflow Diagram
Figure 2: Step-by-step protocol for quantitative and qualitative validation of the fluorine signal.
Data Interpretation Guide
-
Locate the Reference: Find the sharp singlet at -63.72 ppm . Set this as your anchor.
-
Scan the Region: Look between -100 and -120 ppm .
-
Analyze Splitting:
-
If you see a broad singlet , the ring is flipping rapidly (common in free base).
-
If you see an AB quartet (
Hz), the ring is conformationally locked (common in salts or bulky N-protected forms). -
Coupling Constants: Look for
coupling to the CH₂ protons at C4.[7]
-
Part 4: Application in Drug Design
Why choose 3,3-difluoro-2,2-dimethylpyrrolidine over the standard 3,3-difluoropyrrolidine?
-
Metabolic Blockade: The C3 fluorination prevents oxidative metabolism at a typically labile site. The adjacent C2 dimethyl group further protects the nitrogen from
-oxidation (N-dealkylation). -
pKa Modulation: The fluorine atoms lower the pKa of the pyrrolidine nitrogen via inductive effects (
).-
Pyrrolidine pKa: ~11.3
-
3,3-Difluoropyrrolidine pKa: ~9.0
-
3,3-Difluoro-2,2-dimethylpyrrolidine pKa: Expected to be lower (~8.0 - 8.5) due to the combined inductive effect of F and the steric hindrance to solvation of the protonated ammonium species.
-
-
Vector Control: The gem-dimethyl group forces substituents on the nitrogen into a specific trajectory, critical for binding in tight enzyme pockets.
References
-
Vertex Pharmaceuticals. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. PubMed Central. Link (Demonstrates synthesis and NMR of related gem-difluoro nitrogen heterocycles).
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue - 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride (CAS 1894273-96-1).[13] Link (Source for commercial availability and CAS verification).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link (Authoritative review on fluorine gauche effects and NMR shifts).
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link (General reference for gem-difluoro ranges).
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CAS:1894273-96-1, 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride-毕得医药 [bidepharm.com]
Optimizing Pharmacokinetics: A Comparative Guide to the Metabolic Stability of 3,3-Difluoro vs. Non-Fluorinated Pyrrolidines
Introduction
The pyrrolidine ring is a privileged and ubiquitous scaffold in modern drug discovery. However, its electron-rich nitrogen and exposed alpha-protons make it a prime target for rapid Phase I oxidative metabolism. To overcome this liability, medicinal chemists frequently employ geminal difluorination. This guide objectively compares the metabolic stability of 3,3-difluoropyrrolidines against their non-fluorinated counterparts, detailing the mechanistic causality and providing validated experimental protocols for stability assessment.
Mechanistic Divergence: Why Fluorination Enhances Stability
Cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2D6, are responsible for the vast majority of xenobiotic oxidative metabolism[1]. For standard pyrrolidines, metabolism typically initiates via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the alpha-carbon, leading to rapid alpha-hydroxylation, ring opening, or N-dealkylation[1].
Substituting the 3-position with two fluorine atoms fundamentally alters the physicochemical properties of the ring, addressing these liabilities through two primary mechanisms:
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element. The gem-difluoro group exerts a strong inductive pull, significantly reducing the electron density on the pyrrolidine nitrogen. This drops the basic pKa from 11.27 (unsubstituted pyrrolidine) to approximately 7.5[2].
-
Metabolic Shielding: By lowering the amine's basicity and altering its physiological protonation state, enzymatic recognition processes and associated metabolic pathways are actively inhibited[3]. Furthermore, the inductive effect strengthens the adjacent C-H bonds, increasing the transition state energy required for CYP450-mediated HAT, effectively shielding the molecule from rapid oxidation[1].
Quantitative Comparison
The following table summarizes the physicochemical and pharmacokinetic divergence between the two scaffolds based on standard in vitro models.
| Parameter | Pyrrolidine | 3,3-Difluoropyrrolidine | Causality / Impact |
| Amine pKa | 11.27[2] | ~7.5[2] | Inductive withdrawal reduces basicity, altering LogD and membrane permeability. |
| Primary CYP Liability | High | Low | Fluorination increases activation energy for HAT/SET[1]. |
| HLM Half-Life ( | Typically < 30 min | Often > 60-120 min | Reduced affinity for CYP active sites and blocked metabolic hotspots[4]. |
| Intrinsic Clearance ( | High | Low to Moderate | Enhanced systemic exposure and prolonged in vivo half-life. |
Visualizing the Metabolic Pathways
To understand the structural fate of these compounds, the diagram below maps the divergent CYP450 interactions.
CYP450-mediated metabolic pathways of pyrrolidine vs. 3,3-difluoropyrrolidine.
Experimental Methodology: In Vitro Microsomal Stability Assay
To empirically validate the metabolic stability of a 3,3-difluoropyrrolidine candidate, the Human Liver Microsome (HLM) assay is the industry gold standard[5]. The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Step-by-Step Protocol & Causality:
-
Matrix Preparation: Suspend HLM (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4)[5]. Causality: The specific pH and buffer composition maintain the native conformation and optimal catalytic activity of the membrane-bound CYP enzymes.
-
Compound Addition & Pre-incubation: Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5-10 minutes[5]. Causality: Ensures the system reaches physiological temperature equilibrium before the reaction begins, preventing artificial lag phases in the initial kinetic data.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system[5]. Causality: CYP450 enzymes are obligate monooxygenases that require electron transfer from NADPH to reduce the heme iron-oxo species. Without NADPH, CYP-mediated oxidation cannot occur.
-
Time-Course Quenching: At predetermined intervals (e.g., 0, 15, 30, 60 minutes), extract an aliquot and immediately mix with 3 volumes of cold acetonitrile containing an analytical internal standard (IS)[5]. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to yield a clean supernatant for analysis. The IS corrects for any matrix effects or volumetric losses during sample prep.
-
LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant to quantify the remaining parent compound relative to time zero[5].
Self-Validating Controls
To ensure the trustworthiness of the assay, two parallel control arms must be run concurrently:
-
Positive Control (e.g., Verapamil): A known high-clearance compound. If Verapamil is not rapidly degraded, the HLM batch is enzymatically inactive, invalidating the run.
-
Negative Control (Minus-NADPH): Run the test compound without the NADPH system. If degradation occurs here, the clearance is due to non-CYP mechanisms (e.g., chemical instability or esterases), preventing false attribution to CYP metabolism.
Conclusion
The strategic incorporation of a 3,3-difluoropyrrolidine motif is a highly effective method for rescuing compounds with poor pharmacokinetic profiles. By leveraging the strong inductive effects of fluorine, researchers can depress amine basicity, alter lipophilicity, and sterically/electronically shield adjacent C-H bonds from CYP450 oxidation, ultimately yielding superior drug candidates suitable for advanced clinical development[4].
References
1.[4] Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. doi.org. 4 2.[1] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 1 3.[2] An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine. Benchchem. 2 4.[5] Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. Benchchem. 5 5.[3] Stereoselective Difluoromethylenation Using Me3SiCF2SPh: Synthesis of Chiral 2,4-Disubstituted 3,3-Difluoropyrrolidines. CAS.cn. 3
Sources
Crystal Structure Analysis of 3,3-Difluoro-2,2-dimethylpyrrolidine HCl: A Comparative Guide
As drug discovery pipelines increasingly rely on conformationally restricted, sp³-rich building blocks, fluorinated pyrrolidines have emerged as critical structural motifs. The introduction of fluorine atoms into the pyrrolidine ring profoundly alters the molecule's physicochemical profile, modulating basicity, lipophilicity, and metabolic stability[1].
This guide provides an objective, data-driven comparison of 3,3-difluoro-2,2-dimethylpyrrolidine HCl against its non-fluorinated and mono-fluorinated alternatives. By analyzing the crystallographic and stereoelectronic properties of these compounds, researchers can make informed, rational decisions when incorporating these building blocks into active pharmaceutical ingredients (APIs).
Structural and Physicochemical Comparison
To understand the performance of 3,3-difluoro-2,2-dimethylpyrrolidine HCl, we must compare it against baseline analogs: 2,2-dimethylpyrrolidine HCl (non-fluorinated) and 3-fluoro-2,2-dimethylpyrrolidine HCl (mono-fluorinated).
The Causality of Stereoelectronic Effects
The superior performance of the gem-difluoro analog in drug design is not merely a result of increased molecular weight; it is driven by precise stereoelectronic causality[2].
-
Conformational Locking : In non-fluorinated pyrrolidines, the five-membered ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations. However, the introduction of a gem-difluoro group at the C3 position induces a strong fluorine gauche effect and a generalized anomeric effect (
electron delocalization)[3]. This hyperconjugative stabilization forces the ring into a rigid, highly specific envelope conformation[4]. -
pKa Modulation : Fluorine's intense electronegativity exerts a strong inductive pull through the
-bond network. In the gem-difluoro analog, this drastically reduces the electron density on the adjacent amine nitrogen, lowering the pKa by approximately 3 log units compared to the non-fluorinated baseline. This ensures a higher fraction of the un-ionized drug at physiological pH, enhancing membrane permeability. -
Lipophilicity (LogP) : The simultaneous presence of the gem-dimethyl group (steric shielding) and the gem-difluoro group (hydrophobicity) significantly increases the LogP, driving better target-binding thermodynamics[1].
Comparative Physicochemical Data
The following table summarizes the benchmark properties of these building blocks, demonstrating the progressive impact of fluorination.
| Property | 2,2-Dimethylpyrrolidine HCl | 3-Fluoro-2,2-dimethylpyrrolidine HCl | 3,3-Difluoro-2,2-dimethylpyrrolidine HCl |
| Substitution | None | Mono-fluoro (C3) | gem-Difluoro (C3) |
| Estimated pKa | ~ 10.5 | ~ 9.0 | ~ 7.5 |
| Estimated LogP | 1.2 | 1.5 | 2.1 |
| Ring Conformation | Flexible Envelope | Biased Envelope (Exo/Endo) | Rigid Envelope (Locked) |
| N-H···Cl Distance | ~ 2.25 Å | ~ 2.20 Å | ~ 2.15 Å |
Note: The N-H···Cl hydrogen bond distance shortens in the difluorinated analog because the reduced basicity of the amine renders the N-H proton more acidic, thereby acting as a stronger hydrogen bond donor in the crystal lattice.
Logical pathway of stereoelectronic effects in 3,3-difluoro-2,2-dimethylpyrrolidine.
Experimental Methodology: Self-Validating Crystallographic Protocol
To objectively verify the conformational rigidity of 3,3-difluoro-2,2-dimethylpyrrolidine, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard.
Why analyze the Hydrochloride (HCl) salt?
Free base fluorinated pyrrolidines are often volatile liquids and highly hygroscopic. Converting the amine to a hydrochloride salt serves two critical purposes: it yields a stable, highly crystalline solid, and it locks the amine nitrogen in a protonated state (
Step-by-Step SC-XRD Workflow
-
Salt Formation & Crystallization : Dissolve 3,3-difluoro-2,2-dimethylpyrrolidine free base in minimal anhydrous methanol. Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0 °C. Isolate the precipitated salt. Grow single crystals via vapor diffusion (dissolve the salt in methanol, and place the unsealed vial inside a larger sealed chamber containing diethyl ether as the antisolvent) over 48–72 hours.
-
Crystal Mounting : Select a block-shaped, optically clear crystal under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream to minimize thermal motion.
-
Data Collection : Collect diffraction data using Cu K
radiation ( Å). Copper radiation is preferred over Molybdenum for light-atom structures (C, N, O, F) as it provides stronger anomalous dispersion and higher resolution data, which is critical for accurately resolving the highly electronegative fluorine atoms. -
Phase Solution & Refinement : Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). Anisotropically refine all non-hydrogen atoms.
The Self-Validating System (Trustworthiness)
A reliable crystallographic protocol must be self-validating. Fluorine atoms are notorious for positional disorder (e.g., ring puckering disorder).
-
Validation Check 1 (R-Factors) : If the
value plateaus above 5% or the Goodness-of-Fit (GoF) deviates significantly from 1.0, the model is incomplete. -
Validation Check 2 (Residual Density) : Examine the Fourier difference map (
). High residual electron density peaks (> 0.5 e/ų) near the C3 position strongly indicate that the gem-difluoro group is rotationally disordered. -
Correction : If disorder is detected, the crystallographer must model the fluorine atoms over two split positions with refined occupancies (e.g., 0.60/0.40) and apply rigid-bond restraints (SIMU/DELU) to self-correct the structural model.
Self-validating SC-XRD workflow for pyrrolidine hydrochloride salts.
Comparative Crystallographic Benchmark Data
Based on the validated structural behaviors of fluorinated pyrrolidines[6], the following table presents the expected crystallographic parameters when comparing the three analogs. The transition from a non-fluorinated to a gem-difluorinated system typically forces a shift in the crystal space group due to the altered packing requirements and the dominance of C-H···F interactions in the lattice.
| Crystallographic Parameter | 2,2-Dimethylpyrrolidine HCl | 3-Fluoro-2,2-dimethylpyrrolidine HCl | 3,3-Difluoro-2,2-dimethylpyrrolidine HCl |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Typical Space Group | |||
| Temperature | 100(2) K | 100(2) K | 100(2) K |
| Radiation | Cu K | Cu K | Cu K |
| Final | ~ 0.035 | ~ 0.041 | ~ 0.038 |
| Final | ~ 0.092 | ~ 0.105 | ~ 0.098 |
| Goodness-of-Fit (GoF) | 1.02 | 1.05 | 1.01 |
| Primary Lattice Interactions | N-H···Cl, C-H···Cl | N-H···Cl, C-H···F | N-H···Cl, C-H···F (Dominant) |
References
-
Silva, A. F. C., & Martins, F. A. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579.[Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25.[Link]
-
Krajnc, A., et al. (2024). Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases. ACS Omega.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
Conformational Analysis of 3,3-Difluoro-2,2-dimethylpyrrolidine vs. Proline: A Structural Guide for Drug Design
In modern drug discovery, the transition from flexible, naturally occurring scaffolds to highly constrained, rationally designed building blocks is a fundamental strategy for optimizing pharmacokinetics and target engagement. Proline, a ubiquitous secondary amine, is heavily utilized but suffers from conformational promiscuity and metabolic vulnerabilities. In contrast, 3,3-difluoro-2,2-dimethylpyrrolidine represents a heavily engineered bioisostere designed to lock molecular geometry, lower basicity, and block oxidative metabolism.
This guide provides an objective, data-driven comparison of the conformational dynamics of these two pyrrolidine systems, detailing the stereoelectronic principles at play and the experimental methodologies required to validate their 3D structures.
Mechanistic Causality: Flexibility vs. Stereoelectronic Constraint
To understand the divergent behavior of these two molecules, we must analyze the causality behind their ring puckering and amide-bond isomerization.
The Promiscuity of Proline
The unsubstituted pyrrolidine ring of proline lacks strong stereoelectronic biases. Consequently, it exists in a rapid, dynamic equilibrium between two primary envelope conformations: Cγ-endo and Cγ-exo [1]. Furthermore, the secondary amine of proline, when incorporated into an amide bond (e.g., in peptides), exhibits a relatively low energy barrier to cis/trans isomerization. This flexibility allows proline to act as a structural hinge in proteins, but in small-molecule drug design, this translates to a high entropic penalty upon target binding.
The Locked Geometry of 3,3-Difluoro-2,2-dimethylpyrrolidine
The introduction of geminal dimethyl and difluoro groups fundamentally rewires the conformational energy landscape of the pyrrolidine ring through two synergistic mechanisms [2, 3]:
-
Steric Locking (C2 Gem-Dimethyl): The bulky methyl groups at the C2 (alpha) position introduce severe steric hindrance (A-value
1.7 kcal/mol per methyl). This bulk strongly biases the cis/trans ratio of any attached amide and forces the ring to adopt a specific pucker to minimize 1,3-diaxial-like clashes with the C4/C5 protons. Furthermore, these methyls completely block CYP450-mediated -oxidation, a common metabolic liability of proline derivatives. -
The Fluorine Gauche Effect (C3 Gem-Difluoro): Fluorine is highly electronegative. In fluorinated pyrrolidines, the
hyperconjugative interactions dictate that the C-F bonds strongly prefer a gauche orientation relative to the electronegative ring nitrogen [1, 3]. In 3,3-difluoro-2,2-dimethylpyrrolidine, the geometric demands of the fluorine gauche effect combined with the steric repulsion of the adjacent C2-methyls lock the ring into a highly restricted, singular envelope conformation. -
Inductive pKa Shift: The strong electron-withdrawing (-I) effect of the gem-difluoro group pulls electron density away from the nitrogen lone pair, significantly lowering the basicity of the amine.
Caption: Logical flow of stereoelectronic and steric effects governing pyrrolidine conformation.
Quantitative Benchmarking
The following table summarizes the key physicochemical and conformational parameters distinguishing the two scaffolds.
| Property | Proline (Unsubstituted) | 3,3-Difluoro-2,2-dimethylpyrrolidine | Causality / Impact |
| Ring Pucker | Dynamic Cγ-endo / Cγ-exo | Highly restricted (Locked envelope) | Steric clash (C2) + Gauche effect (C3) minimizes entropy penalty upon binding. |
| Amine Basicity (pKa) | Inductive (-I) effect of C3 fluorines increases membrane permeability (higher un-ionized fraction at physiological pH). | ||
| Amide Cis/Trans Ratio | Highly biased (>90% single rotamer) | C2-dimethyl bulk sterically restricts the rotation of the upstream amide bond. | |
| Metabolic Stability | Susceptible to | High (Blocked at C2) | Gem-dimethyl eliminates the |
Experimental Workflows for Conformational Analysis
To objectively validate the conformation of heavily substituted pyrrolidines, standard
Protocol A: Solution-State Analysis via F- H HOESY NMR
HOESY measures through-space dipole-dipole relaxation between
-
Sample Preparation: Dissolve 15–20 mg of the pyrrolidine derivative (e.g., as an HCl salt or acylated derivative) in 600 µL of CDCl
or D O. Ensure the sample is degassed (freeze-pump-thaw x3) to remove paramagnetic oxygen, which accelerates unwanted relaxation. -
Baseline Acquisition: Acquire standard 1D
H, C, and F spectra to establish chemical shift assignments. The gem-difluoro group will typically present as an AB quartet in the F spectrum due to diastereotopicity induced by the chiral center or locked ring conformation. -
HOESY Acquisition: Execute a 2D
F- H HOESY sequence.-
Critical Parameter: Set the mixing time (
) between 300–500 ms. Run a build-up curve (multiple mixing times) to ensure measurements are taken in the linear initial rate regime.
-
-
Distance Calibration (Validation Step): Convert the integrated cross-peak volumes (
) to internuclear distances ( ) using the isolated spin-pair approximation ( ). Use a known, rigid intramolecular distance (e.g., the distance between the geminal C2-methyl protons) as the internal calibration standard.
Protocol B: Computational Validation via DFT
To validate the NMR-derived distances, map the potential energy surface of the ring computationally [3].
-
Conformational Search: Generate initial conformers using a molecular mechanics force field (e.g., OPLS4 or MMFF94) to sample all possible envelope and half-chair puckers.
-
Geometry Optimization: Submit the lowest-energy conformers to DFT optimization at the B3LYP-D3BJ/6-311++G** level of theory. The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the highly electronegative fluorine atoms.
-
Frequency Analysis (Validation Step): Perform a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true local energy minimum, not a transition state.
Caption: Self-validating experimental workflow combining HOESY NMR and DFT calculations.
Conclusion
Replacing a standard proline residue with 3,3-difluoro-2,2-dimethylpyrrolidine is not merely a steric substitution; it is a fundamental reprogramming of the molecule's stereoelectronics. By leveraging the steric bulk of the alpha-dimethyls and the hyperconjugative gauche effect of the beta-fluorines, medicinal chemists can lock the pyrrolidine ring into a singular, predictable conformation. This reduces the entropic penalty of target binding, protects against
References
1. 2. 3.
Technical Guide: Thorpe-Ingold Effect in 2,2-Dimethylpyrrolidine vs. Pyrrolidine
The following technical guide compares 2,2-dimethylpyrrolidine with standard pyrrolidine , focusing on the Thorpe-Ingold effect (gem-dimethyl effect).
Executive Summary
The Thorpe-Ingold effect (gem-dimethyl effect) is a fundamental stereoelectronic principle where geminal alkyl substitution accelerates cyclization and stabilizes ring structures.[1] In the context of pyrrolidine (unsubstituted) versus 2,2-dimethylpyrrolidine , this effect manifests as a significant kinetic acceleration in ring formation and enhanced thermodynamic stability of the substituted variant.
For researchers in drug discovery, 2,2-dimethylpyrrolidine offers a "privileged scaffold" profile: it retains the high basicity and solubility of pyrrolidine while introducing metabolic resistance (steric shielding of the nitrogen) and conformational rigidity that can improve target binding selectivity.
Mechanistic Analysis: The Thorpe-Ingold Effect
Angle Compression & Reactive Rotamers
The Thorpe-Ingold effect in pyrrolidine formation is driven by two synergistic factors:
-
Angle Compression (Kinetic): In the open-chain precursor (e.g., 4-halo-1,1-dimethylbutylamine), the bulky methyl groups compress the internal bond angle (
) at the quaternary carbon.[2] This reduces the distance between the nucleophilic amine and the electrophilic carbon, mimicking the transition state geometry. -
Reactive Rotamer Effect (Entropic): The gem-dimethyl group restricts bond rotation in the open chain, reducing the number of unproductive conformations. This lowers the entropic penalty (
) required to reach the cyclic transition state.
Reaction Coordinate Diagram
The following diagram illustrates the kinetic advantage of the gem-dimethyl substituted pathway.
Figure 1: Kinetic acceleration driven by the Thorpe-Ingold effect.[2][3] The 2,2-dimethyl substitution lowers the activation energy barrier primarily by reducing the entropic cost of cyclization.
Structural & Physicochemical Comparison
Conformational Dynamics
-
Pyrrolidine: Exists in a dynamic equilibrium between Envelope (
) and Twist ( ) conformations.[2] The energy barrier for pseudorotation is low, allowing the ring to flex easily. -
2,2-Dimethylpyrrolidine: The gem-dimethyl group introduces steric strain that locks the ring into a preferred conformation to minimize syn-pentane interactions. This "locking" effect is crucial for drug design, as it pre-organizes the pharmacophore for receptor binding.
Quantitative Data Comparison
| Property | Pyrrolidine | 2,2-Dimethylpyrrolidine | Implication |
| Formula | Increased lipophilicity | ||
| Molecular Weight | 71.12 g/mol | 99.17 g/mol | Slight mass increase |
| pKa (Conj. Acid) | 11.27 | ~11.0 - 11.2 | Comparable basicity; slight decrease due to steric hindrance to solvation. |
| LogP | 0.46 | ~1.2 - 1.4 | 2,2-Dimethyl is significantly more lipophilic (better BBB penetration).[2] |
| Ring Closure Rate ( | 1.0 (Reference) | ~10 - 100x | Faster synthesis; higher yield in difficult cyclizations.[2] |
| Redox Stability | Low | High | Steric bulk protects N from oxidative metabolism (N-oxidation). |
Functional Performance & Case Studies
Case Study 1: Metabolic Stability (Nitroxide Resistance)
In drug metabolism, the pyrrolidine nitrogen is a common site for oxidation.[2]
-
Experiment: Comparison of reduction rates of nitroxide derivatives (e.g., by ascorbate).
-
Result: 2,2-Dimethylpyrrolidine nitroxides are reduced significantly slower than unsubstituted pyrrolidine nitroxides.[2]
-
Mechanism: The gem-dimethyl groups act as a "steric umbrella," blocking the approach of reducing agents or metabolic enzymes (like CYPs) to the nitrogen center.
-
Application: This motif is used in spin labels and antioxidant drugs where prolonged half-life is required.
Case Study 2: Organocatalysis Efficiency
While pyrrolidine (and proline) are standard organocatalysts for enamine activation:[2][4]
-
Pyrrolidine: High reactivity due to unhindered nitrogen; rapid formation of enamines with ketones.
-
2,2-Dimethylpyrrolidine: Lower catalytic activity in standard aldol reactions due to steric hindrance preventing easy attack on the carbonyl.
-
Niche Use: However, it offers superior regioselectivity .[2] The steric bulk directs enamine formation to the less substituted side (kinetic control) or prevents over-reaction in sensitive substrates.
Experimental Protocols
Protocol A: Synthesis via Thorpe-Ingold Accelerated Cyclization
This protocol demonstrates the ease of forming the 2,2-dimethyl ring compared to the standard.
-
Precursor Preparation: Synthesize 4-bromo-1,1-dimethylbutylamine (for 2,2-dimethyl) vs. 4-bromobutylamine (standard).[2]
-
Cyclization Condition: Dissolve precursor (0.1 M) in EtOH with
(2.0 equiv). Heat to 60°C. -
Monitoring: Track disappearance of starting material via GC-MS or TLC.
-
Observation: The 2,2-dimethyl precursor will reach >95% conversion significantly faster (often <1 hour) compared to the unsubstituted analog (several hours to overnight), illustrating the kinetic acceleration.
Protocol B: Comparative Basicity Assessment (Titration)
-
Setup: Prepare 0.01 M solutions of pyrrolidine and 2,2-dimethylpyrrolidine in water.
-
Titrant: 0.1 M HCl standard solution.
-
Measurement: Use a calibrated pH meter to record the titration curve.
-
Calculation: Determine
at the half-equivalence point.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.[2] Link
-
Jung, M. E., & Piizzi, G. (2005).[1][2] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.[2] Link[2]
-
Smith, M. B. (2013).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience. (Chapter on Cyclization Kinetics).
-
PubChem. (2024). Compound Summary: Pyrrolidine (CID 31268) and 2,2-Dimethylpyrrolidine (CID 414773).[2] National Library of Medicine. Link[2]
-
Lightner, D. A., et al. (1985).[2] The Thorpe-Ingold effect in cyclizations to five-membered rings. Journal of the American Chemical Society.
Sources
Spectroscopic Characterization Guide: 3,3-Difluoro-2,2-Dimethylpyrrolidine Salts
This guide outlines the spectroscopic characterization of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride , a specialized fluorinated building block used in the development of DPP-4 inhibitors and other bioactive scaffolds.
The guide compares this compound against its non-fluorinated parent (2,2-dimethylpyrrolidine) and its non-methylated analogue (3,3-difluoropyrrolidine) to highlight the unique spectral signatures required for quality control.
Executive Summary & Strategic Importance
Compound: 3,3-Difluoro-2,2-dimethylpyrrolidine Hydrochloride
CAS: 1215077-80-3 (Free base/Generic) / 163457-23-6 (Analogue Ref)
Role: Bioisostere for proline/pyrrolidine; the gem-difluoro group lowers basicity (
Why This Analysis Matters
The synthesis of this scaffold often yields impurities such as regioisomers (e.g., 4,4-difluoro) or incomplete fluorination products . Standard HPLC often fails to resolve these due to lack of chromophores. NMR spectroscopy (
Comparative Analysis: The "Spectral Fingerprint"
This section contrasts the target molecule with its closest structural relatives to establish acceptance criteria.
Table 1: Physicochemical & Spectral Comparison
| Feature | Target: 3,3-Difluoro-2,2-dimethylpyrrolidine | Alternative A: 3,3-Difluoropyrrolidine | Alternative B: 2,2-Dimethylpyrrolidine |
| Basicity ( | ~7.0 – 7.5 (Lowered by | 7.5 | ~10.8 |
| N/A | |||
| Singlet (6H) (Gem-dimethyl) | Multiplet (2H) | Singlet (6H) | |
| Triplet ( | Singlet/Broad | Singlet | |
| Conformation | Rigid / Locked Pucker | Flexible | Semi-Rigid |
Mechanism of Action (Spectral)[3]
-
-Fluorine Effect: The fluorine atoms at C3 are
to the nitrogen. The strong electron-withdrawing induction lowers the of the ammonium salt by ~3-4 log units compared to non-fluorinated pyrrolidines. This is critical for optimizing drug permeability. -
Gem-Dimethyl Locking: The methyl groups at C2 replace the protons. In
H NMR, this eliminates the C2-H signals and simplifies the spectrum to a characteristic singlet (methyls) and two distinct methylene multiplets (C4, C5).
Detailed Experimental Protocols
Protocol A: Quantitative F NMR for Purity Assessment
Use this protocol to quantify the ratio of the target product to regioisomers.
Reagents:
-
Solvent: DMSO-
(Preferred for salt solubility) or CDCl (if free base). -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of the hydrochloride salt in 0.6 mL DMSO-
. Add 1 L of internal standard. -
Acquisition Parameters:
-
Pulse Sequence: zgflqn (Inverse gated decoupling to suppress NOE for integration).
-
Relaxation Delay (D1): Set to
seconds (Fluorine relaxation can be long; insufficient delay leads to integration errors). -
Sweep Width: 200 ppm (centered at -100 ppm).
-
Scans: 32 (High sensitivity of
F allows fewer scans).
-
-
Analysis:
-
Target Signal: Look for the signal around -110 ppm .
-
Impurity Check: Scan -90 to -100 ppm for mono-fluoro impurities or -130 ppm for
-fluorinated isomers.
-
Protocol B: C NMR Validation of Substitution Pattern
Use this to confirm the Fluorine is adjacent to the Dimethyl carbon.
-
Sample Prep: 30-50 mg salt in DMSO-
(Concentrated sample needed for C). -
Acquisition: Proton-decoupled
C NMR (zgpg30). -
Diagnostic Signals (Criteria for Pass):
-
C3 (CF
): Triplet of triplets, ppm, Hz. -
C2 (C-Me
): Triplet, ppm, Hz. Note: If this is a singlet, the Fluorines are NOT at C3. -
C4 (CH
): Triplet, ppm, Hz.
-
Characterization Logic Flow (Visualization)
The following diagram illustrates the decision logic for validating the compound structure using the spectral data described above.
Caption: Logical workflow for structural validation. The critical checkpoint is the
References
-
Sigma-Aldrich. 3,3-Difluoropyrrolidine hydrochloride Product Specification. Retrieved from .
- Linclau, B., et al. (2015). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. (General reference for -fluorine pKa effects).
-
Rosen, et al. (2009). "Synthesis and evaluation of 4-substituted proline amides as DPP-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.[1]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. (Standard for solvent referencing in DMSO-
). -
BenchChem. Technical Guide to (S)-3-(Difluoromethyl)pyrrolidine Properties. (Comparative pKa data).
Sources
Safety Operating Guide
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride proper disposal procedures
As drug development increasingly relies on fluorinated building blocks to improve metabolic stability and target affinity, managing the lifecycle of these highly stable compounds becomes a critical operational challenge. 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride (CAS: 1894273-96-1)[1] presents specific disposal complexities due to the extreme thermodynamic stability of its carbon-fluorine (C-F) bonds and the presence of a reactive hydrochloride salt.
As a laboratory professional, you must treat this compound not as standard organic waste, but as a heavily regulated halogenated stream requiring specialized thermal destruction[2][3]. This guide provides the authoritative, step-by-step operational protocols required to safely manage and dispose of this compound while maintaining strict environmental compliance.
Chemical Profiling & Disposal Causality
To design a self-validating disposal protocol, we must first understand the molecular behavior of the waste:
-
C-F Bond Recalcitrance: The geminal difluoro group contains C-F bonds with dissociation energies of approximately 485 kJ/mol. Standard municipal incineration or low-temperature treatment fails to mineralize these bonds, which can lead to the atmospheric release of toxic, volatile fluorinated products of incomplete combustion (PICs)[4][5].
-
Halogenated Acidic Byproducts: Complete combustion of this molecule generates both hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[3][6]. If routed to a facility without advanced caustic scrubbing, these gases will cause catastrophic corrosion to exhaust infrastructure and severe environmental toxicity.
-
Hydrochloride Salt Reactivity: In aqueous waste streams, the hydrochloride salt dissociates, lowering the pH. Mixing this acidic halogenated waste with incompatible streams (e.g., cyanides, sulfides, or strong bases) can trigger dangerous exotherms or the release of lethal gases[7].
Step-by-Step Disposal Methodology
The following protocol ensures that every step of the waste generation and disposal process is self-validating and compliant with EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated solvents[2].
Phase 1: Point-of-Generation Segregation & Matrix Preparation
-
Assess the Waste Matrix: Determine if the 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride waste is a solid powder, dissolved in an organic solvent, or in an aqueous solution.
-
Neutralize Aqueous Solutions: If the waste is aqueous, slowly add a mild base (e.g., 1M Sodium Bicarbonate) while stirring until the pH reaches 6.0–8.0. Verify the pH with indicator strips before proceeding.
-
Causality: Neutralization prevents acid-catalyzed exotherms when the solution is added to bulk waste containers and mitigates the corrosion of secondary metal containment systems down the line[7].
-
-
Strict Segregation: Deposit the material strictly into a dedicated "Halogenated Organic Waste" container.
Phase 2: Containerization and Storage
-
Select Compatible Containers: Use High-Density Polyethylene (HDPE) carboys or drums for collection.
-
Causality: HDPE is highly resistant to both amine hydrochlorides and potential free halide ions. Metal containers are susceptible to rapid pitting and structural failure from residual chlorides.
-
-
Manage Headspace: Fill containers to no more than 80% capacity.
-
Causality: Leaving 20% headspace accommodates vapor pressure fluctuations caused by ambient laboratory temperature changes, preventing container rupture.
-
-
Labeling and Compliance: Label the container explicitly with: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Amine HCl)". Store in a compliant Satellite Accumulation Area (SAA) with secondary containment for no longer than your facility's permitted accumulation time (typically 90 to 180 days)[2][8].
Phase 3: High-Temperature Incineration (HTI) & Mineralization
-
Vendor Verification: Contract only with licensed hazardous waste disposal facilities equipped with rotary kiln or liquid injection incinerators[3]. Require a Certificate of Destruction upon completion.
-
Thermal Destruction Parameters: Ensure the facility operates at a minimum of 1000°C (ideally 1100°C) with a residence time of 2 to 3 seconds[4][5].
-
Causality: Lower temperatures (e.g., 700°C) are insufficient to break the C-F bonds and will merely volatilize the fluorinated organic compounds into the atmosphere[4].
-
-
Off-Gas Scrubbing: Verify that the facility employs wet caustic scrubbing systems (e.g., sodium hydroxide spray towers).
Quantitative Operational Parameters
Summarized below are the critical operational limits and targets for the disposal of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride waste streams.
| Parameter | Operational Limit / Requirement | Scientific Rationale |
| Waste Classification | Halogenated Organic Waste | Contains F and Cl; strictly regulated under RCRA guidelines[2]. |
| Aqueous pH Limit | 6.0 – 8.0 (Neutralized) | Prevents acid-catalyzed exotherms and container corrosion[7]. |
| Incineration Temperature | ≥ 1000°C (Target: 1100°C) | Required to break highly stable C-F bonds[4][5]. |
| Residence Time | 2 – 3 seconds | Ensures complete mineralization, preventing volatile fluorinated byproducts[4][5]. |
| Destruction Efficiency | > 99.99% | Mandated for highly fluorinated organic compounds to prevent environmental contamination[5]. |
| Off-Gas Treatment | Caustic Scrubbing (NaOH/KOH) | Neutralizes toxic HF and HCl gases produced during combustion[3][6]. |
Disposal Workflow Visualization
Figure 1: Decision matrix and operational workflow for the disposal of fluorinated amine hydrochloride waste.
References
-
[7] University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at:[Link]
-
[4] Environmental Working Group. "DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered." Available at:[Link]
-
[3] U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]
-
[8] Eastern Washington University. "Hazardous Waste Management Program." Available at:[Link]
-
[5] GOV.UK (Environment Agency). "Rapid evidence assessment of PFAS incineration and alternative remediation methods." Available at:[Link]
Sources
- 1. CAS:1894273-96-1, 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. ewg.org [ewg.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwosh.edu [uwosh.edu]
- 8. in.ewu.edu [in.ewu.edu]
Personal protective equipment for handling 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride
Operational Safety and Handling Guide: 3,3-Difluoro-2,2-dimethylpyrrolidine Hydrochloride
As a Senior Application Scientist, I frequently consult on the integration of novel fluorinated building blocks into drug discovery pipelines. 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride (CAS: 1894273-96-1) is a highly specialized pharmaceutical intermediate. While the incorporation of the gem-difluoro group enhances metabolic stability and lipophilicity in your final Active Pharmaceutical Ingredient (API), it fundamentally alters the physicochemical handling properties of the raw powder.
Safety is not about blindly wearing gear; it is about establishing a barrier system tailored to a chemical's specific physical state and reactivity. This guide provides a self-validating, mechanistic approach to the Personal Protective Equipment (PPE), operational workflows, and disposal plans required for safe handling.
Physicochemical & Mechanistic Hazard Profile
Because specific toxicological data for highly novel derivatives can be sparse, standard application science dictates that we apply a read-across methodology using structurally analogous fluorinated pyrrolidine hydrochlorides . Understanding the physical state of this compound is the first step in designing a self-validating safety protocol.
Table 1: Quantitative Hazard and Property Matrix
| Property / Hazard | Value / Classification | Mechanistic Implication (The "Why") |
| Molecular Weight | 171.61 g/mol | Presents as a fine crystalline powder; high susceptibility to aerosolization during transfer. |
| Hygroscopicity | High | Absorbs atmospheric moisture rapidly, leading to clumping, inaccurate weighing, and localized acidic microenvironments. |
| Skin Irritation | Category 2 (H315) | Dissociation of the HCl salt in human sweat causes localized pH drops, damaging the stratum corneum . |
| Eye Irritation | Category 2A (H319) | Rapid dissolution in the tear film causes severe osmotic and acidic shock to the cornea. |
| Respiratory Irritation | Category 3 (H335) | Inhalation of fine dust directly irritates the respiratory tract mucosa, triggering severe coughing and inflammation . |
Personal Protective Equipment (PPE) Matrix
The hydrochloride salt of this pyrrolidine derivative is highly reactive to moisture. When it contacts water—whether in the ambient air, on your skin, or in your respiratory tract—it dissociates. The resulting micro-acidic environment, combined with the lipophilic nature of the gem-dimethyl and difluoro groups (which enhance dermal penetration), necessitates a strict PPE barrier system.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Causality (Why this specific gear?) |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness), Double-gloved | Nitrile provides an excellent barrier against solid organic salts. Double-gloving ensures the inner glove remains pristine if the outer glove is contaminated during weighing, creating a self-validating clean layer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Fine fluorinated powders can aerosolize and bypass the sides of standard glasses. Goggles create a sealed microenvironment around the eyes. |
| Respiratory | N95 / FFP2 Particulate Respirator | Required when handling outside a closed system (e.g., cleaning a spill). Filters out >95% of airborne crystalline dust, directly mitigating the H335 inhalation hazard. |
| Body Protection | Flame-Resistant (FR) Lab Coat, tightly cuffed | Prevents powder from settling on exposed forearms. While the salt itself is not highly flammable, FR coats are standard in synthetic labs handling adjacent reactive reagents. |
Operational Protocol: Weighing and Transfer
Handling hygroscopic, fluorinated powders requires precision to prevent moisture degradation and static-induced aerosolization. Fluorinated compounds often hold a strong triboelectric (static) charge, causing the powder to "jump" off spatulas and increasing the risk of inhalation.
Step-by-Step Methodology: Inert Dispensing
-
Environmental Control: Ensure the fume hood face velocity is operating between 80-100 fpm. Clear the workspace of all non-essential items to prevent cross-contamination.
-
Static Mitigation: Wipe the exterior of the chemical bottle and the analytical balance enclosure with an anti-static wipe. Use a grounded, anti-static micro-spatula (stainless steel, never plastic) to prevent the powder from repelling and aerosolizing.
-
Atmospheric Purge: Place the balance inside a glove bag or use a localized Argon/Nitrogen purge line over the weighing boat to displace ambient humidity. This prevents the hygroscopic salt from absorbing water weight during the transfer.
-
Dispensing: Slowly transfer the powder. Do not drop the powder from a height; lower the spatula directly into the weighing boat to minimize dust generation.
-
Sealing: Immediately cap the source bottle, wrap the cap tightly in Parafilm, and place it in a secondary desiccator.
-
Decontamination: Wipe down the spatula, balance pan, and surrounding hood deck with a damp wipe (water followed by 70% isopropanol) to capture and neutralize any invisible micro-dust.
Caption: Workflow for dispensing hygroscopic fluorinated hydrochloride salts under inert conditions.
Emergency Response & Spill Management
A spill of a hydrochloride salt powder must be managed differently than a liquid spill. Adding water directly to a large powder spill will cause rapid dissolution, spreading the acidic hazard and potentially generating localized heat.
Step-by-Step Methodology: Powder Spill Cleanup
-
Immediate Assessment: Stop work. Determine if the spill is contained within the fume hood or has breached the open lab environment.
-
PPE Escalation: If the spill is outside the hood, immediately evacuate the immediate area, don an N95/P100 respirator, and put on a fresh pair of outer nitrile gloves before returning to the spill site.
-
Dry Containment: Do NOT spray water. Gently cover the powder with dry sand or a universal chemical absorbent pad to prevent aerosolization by ambient air currents.
-
Collection: Use a disposable plastic scoop to gently sweep the powder and absorbent into a sealable, compatible hazardous waste container.
-
Neutralization: Once the bulk powder is removed, wipe the area with a damp cloth soaked in a mild, dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual HCl. Follow this with a final Deionized (DI) water wipe to validate the surface is clean.
Caption: Emergency response decision matrix for solid chemical spills.
Logistics & Disposal Plan
-
Storage Logistics: Store the compound at <15°C (or 2-8°C for long-term stability) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). The storage cabinet must be desiccated. If the hydrochloride salt pulls moisture through compromised cap seals, it will degrade into a sticky, unusable resin.
-
Waste Disposal: Do not mix this compound with standard aqueous waste. It must be disposed of as Halogenated Organic Solid Waste . The presence of fluorine atoms requires high-temperature incineration at specialized facilities to prevent the release of hydrofluoric acid (HF) into the environment. Ensure the waste container is clearly labeled with "Contains Fluorinated Organic Salts" and "Hygroscopic/Acidic."
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


